Amoxicillin clavulanate
Description
Structure
2D Structure
Properties
IUPAC Name |
6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHTELASVOWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Biochemical Mechanisms of Action
Amoxicillin (B794): Mechanism of Cell Wall Synthesis Inhibition
Amoxicillin, a member of the beta-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. pexacy.com This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protects the cell from osmotic pressure. patsnap.com The inhibition of cell wall synthesis ultimately leads to cell lysis and death. pexacy.compatsnap.com
Interaction with Penicillin-Binding Proteins (PBPs)
The primary target of amoxicillin within bacterial cells is a group of enzymes known as penicillin-binding proteins (PBPs). drugbank.compatsnap.com PBPs are located on the inner membrane of the bacterial cell wall and are essential for the final steps of peptidoglycan synthesis. patsnap.comcancer.gov Amoxicillin, being a structural analog of D-alanyl-D-alanine, a terminal component of peptidoglycan precursors, competitively inhibits PBPs. drugbank.commdpi.com Specifically, amoxicillin has been shown to bind to and inactivate PBP-1A. cancer.gov This binding is covalent and effectively blocks the transpeptidase activity of the PBPs. patsnap.combiomol.com The interaction between amoxicillin and PBPs involves the formation of a stable, covalent bond, which inhibits the enzyme's function. patsnap.com This prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the strength and rigidity of the cell wall. patsnap.compatsnap.com
Disruption of Peptidoglycan Layer Biosynthesis
The bacterial cell wall is primarily composed of peptidoglycan, a large polymer of sugars and amino acids that forms a mesh-like layer around the bacterium. pexacy.compatsnap.com The synthesis of this layer is a complex process involving multiple enzymatic reactions. patsnap.com PBPs play a vital role in the final stage of this process by catalyzing the transpeptidation reaction, which creates the cross-links between adjacent peptidoglycan chains. nih.govnih.gov
By inhibiting PBPs, amoxicillin directly interferes with this cross-linking process. nih.govnih.gov This disruption weakens the peptidoglycan layer, making the cell wall structurally unsound. patsnap.com As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal turgor pressure, leading to cell lysis and bacterial death. patsnap.comnih.gov This mechanism of action, which targets a structure unique to bacteria, is the basis for the selective toxicity of amoxicillin and other beta-lactam antibiotics. patsnap.com
Clavulanic Acid: Mechanism of Beta-Lactamase Inhibition
Many bacteria have developed resistance to beta-lactam antibiotics by producing enzymes called beta-lactamases. patsnap.com These enzymes hydrolyze the beta-lactam ring, a critical structural component of these antibiotics, rendering them inactive. patsnap.com Clavulanic acid is a potent inhibitor of many of these beta-lactamase enzymes. taylorandfrancis.com
Classification as a Mechanism-Based (Suicide) Inhibitor
Clavulanic acid is classified as a mechanism-based inhibitor, also known as a "suicide inhibitor". nih.govwikipedia.orgwikipedia.org This means that the enzyme itself converts the inhibitor into a reactive molecule that then irreversibly inactivates the enzyme. wikipedia.orgresearchgate.net Clavulanic acid initially acts as a competitive inhibitor, binding to the active site of the beta-lactamase enzyme. taylorandfrancis.com The enzyme then proceeds to catalyze the opening of the beta-lactam ring of clavulanic acid, a process similar to how it would hydrolyze a penicillin antibiotic. researchgate.net However, this catalytic action leads to the formation of a highly reactive intermediate that covalently bonds to the enzyme, leading to its permanent inactivation. wikipedia.orgwikipedia.org
Covalent Acylation of Active Site Serine Residues
The active site of many beta-lactamases contains a critical serine residue that acts as a nucleophile to attack the carbonyl carbon of the beta-lactam ring. mdpi.comnih.gov Clavulanic acid binds to this active site, and the serine residue attacks its beta-lactam ring. wikipedia.orgresearchgate.netfrontiersin.org This results in the formation of a covalent acyl-enzyme intermediate. mdpi.comfrontiersin.org This acylation step is a key feature of the inhibitory mechanism. taylorandfrancis.com
Bacterial Resistance Mechanisms to Amoxicillin Clavulanate
Enzymatic Inactivation by Beta-Lactamases
The production of β-lactamase enzymes is a primary and highly effective method bacteria use to resist β-lactam antibiotics. oup.com These enzymes work by breaking the amide bond in the antibiotic's β-lactam ring, deactivating it. scirp.org Based on their amino acid sequences, β-lactamases are categorized into four molecular classes: A, B, C, and D. scirp.orgmdpi.comnih.gov Classes A, C, and D are serine-β-lactamases, which use a serine residue in their active site for catalysis. mdpi.comnih.gov In contrast, Class B enzymes are metallo-β-lactamases that require zinc ions to function. nih.govnih.gov
Overview of Beta-Lactamase Classes and Substrate Specificity
The different classes of beta-lactamases exhibit varied substrate specificities, influencing their clinical relevance. nih.gov
Class A enzymes, including TEM-1, SHV-1, and CTX-M, are the most frequently encountered beta-lactamases in clinical settings and are commonly found in both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov They are generally inhibited by clavulanic acid. nih.gov
Class C cephalosporinases, such as AmpC, are typically encoded on the chromosome and can be inducible. cdstest.netmdpi.com They are notably resistant to inhibition by clavulanic acid. cdstest.netmdpi.comnih.gov
Class D oxacillinases (OXA) are characterized by their ability to hydrolyze oxacillin (B1211168) and are poorly inhibited by clavulanic acid. wikipedia.orgnih.gov
Class B metallo-β-lactamases (MBLs) possess a broad-spectrum of activity against most β-lactam antibiotics and are not inhibited by clavulanic acid. nih.govasm.orgnih.gov
Table 1: Overview of Beta-Lactamase Classes and their Interaction with Clavulanate
| Class | Primary Enzymes | Substrate Examples | Inhibition by Clavulanate |
|---|---|---|---|
| A | TEM, SHV, CTX-M, KPC | Penicillins, some cephalosporins | Generally Yes |
| C | AmpC | Cephalosporins | No |
| D | OXA-1, OXA-48 | Oxacillin, Penicillins, Carbapenems | Poor/No |
| B | MBLs (e.g., VIM, NDM) | Penicillins, Cephalosporins, Carbapenems | No |
Class A beta-lactamases are the most common enzymes responsible for resistance to beta-lactam antibiotics. mdpi.comnih.gov
TEM-1 is the most prevalent beta-lactamase in Gram-negative bacteria, accounting for up to 90% of ampicillin (B1664943) resistance in E. coli. wikipedia.org While generally susceptible to clavulanate, certain inhibitor-resistant TEM (IRT) variants have emerged that show reduced affinity for it. oup.comnih.gov These IRTs can confer resistance to amoxicillin-clavulanate but often remain susceptible to other inhibitor combinations like piperacillin-tazobactam. wikipedia.orgcdstest.net
SHV-1 , structurally similar to TEM-1, is a significant cause of ampicillin resistance in K. pneumoniae. wikipedia.org Like TEM, extended-spectrum beta-lactamase (ESBL) variants of SHV have evolved, expanding their activity against third-generation cephalosporins. wikipedia.orgnih.gov
CTX-M enzymes are a major family of ESBLs that efficiently hydrolyze cefotaxime (B1668864) and are widespread among Enterobacteriaceae. mdpi.comnih.gov
KPC (Klebsiella pneumoniae carbapenemase) enzymes are of significant concern as they can hydrolyze nearly all beta-lactams, including carbapenems, and are not effectively inhibited by standard inhibitors like clavulanic acid. nih.gov
Class C beta-lactamases, also known as AmpC or cephalosporinases, are primarily chromosomally encoded enzymes that can be inducible. cdstest.netmdpi.comnih.gov A key feature of AmpC enzymes is their resistance to inhibition by clavulanic acid. cdstest.netmdpi.comnih.gov Overproduction of AmpC can lead to resistance against amoxicillin-clavulanate. nih.govelsevier.es While some bacteria like E. coli have a non-inducible chromosomal AmpC, others like Enterobacter cloacae possess an inducible system. mdpi.comnih.gov Potent inducers of AmpC production include amoxicillin (B794) and amoxicillin-clavulanate itself. nih.gov Plasmid-mediated AmpC enzymes have also been identified, contributing to the spread of resistance. cdstest.netnih.gov
Class D beta-lactamases, or oxacillinases (OXA), were initially recognized for their ability to hydrolyze oxacillin. wikipedia.orgnih.gov A defining characteristic of this class is their poor inhibition by clavulanic acid. wikipedia.orgnih.gov
OXA-1 is a plasmid-mediated enzyme that confers resistance to ampicillin and cephalothin. wikipedia.org Its presence, sometimes in combination with other resistance mechanisms, contributes to amoxicillin-clavulanate resistance. nih.gov
OXA-48 and its variants are a significant cause of carbapenem (B1253116) resistance, particularly in Enterobacteriaceae. nih.govasm.org These enzymes are generally not susceptible to traditional beta-lactamase inhibitors, including clavulanate. asm.org However, some newer inhibitors like avibactam (B1665839) have shown efficacy against OXA-48. asm.org The production of OXA-type beta-lactamases is a recognized mechanism of resistance to amoxicillin-clavulanate. elsevier.es
Metallo-beta-lactamases (MBLs) belong to Class B of the Ambler classification and are distinct from the serine-beta-lactamases of Classes A, C, and D. nih.govnih.gov They require divalent zinc ions for their enzymatic activity. nih.govresearchgate.net MBLs present a significant clinical challenge because they can hydrolyze almost all beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govasm.orgresearchgate.net A critical feature of MBLs is their complete insusceptibility to all commercially available serine-beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam. nih.govnih.govresearchgate.net This intrinsic resistance is due to their different catalytic mechanism, which does not involve a serine residue. nih.gov
Class D Oxacillinases (e.g., OXA-1, OXA-48)
Hyperproduction of Beta-Lactamases as a Resistance Mechanism
Beyond the specific type of beta-lactamase produced, the sheer quantity of the enzyme can be a crucial factor in determining resistance to amoxicillin-clavulanate. nih.gov Hyperproduction of beta-lactamases can overwhelm the inhibitory effect of clavulanic acid, leading to the breakdown of amoxicillin. nih.govasm.org This mechanism is particularly relevant for Class A enzymes like TEM-1. nih.govasm.orgtandfonline.com Studies have shown that isolates of E. coli producing large amounts of TEM-1 have higher minimum inhibitory concentrations (MICs) for amoxicillin-clavulanate compared to those producing smaller amounts. nih.govasm.org Even though clavulanic acid inhibits TEM-1, a small percentage of enzymatic activity can remain, and when the enzyme is present in high concentrations, this residual activity is sufficient to confer resistance. nih.govasm.org This hyperproduction can result from mutations in the promoter regions of the beta-lactamase gene or from an increase in the gene's copy number, often due to its presence on multi-copy plasmids. asm.org
Inhibitor-Resistant Beta-Lactamase Variants (e.g., IRT TEM mutants)
A significant challenge to amoxicillin-clavulanate therapy is the emergence of inhibitor-resistant TEM (IRT) β-lactamases. nih.govoup.comnih.gov These enzymes are derivatives of the common TEM-1 or TEM-2 β-lactamases, but harbor specific amino acid substitutions that decrease their affinity for β-lactamase inhibitors like clavulanic acid. oup.comresearchgate.netcore.ac.uk While they become less susceptible to inhibition, this resistance often comes at the cost of reduced efficiency in hydrolyzing certain penicillins and cephalosporins. researchgate.net
Mutations at several key positions within the blaTEM gene are responsible for the IRT phenotype. Common substitutions have been identified at amino acid positions such as Met69, Ser130, Arg244, Arg275, and Asn276. researchgate.net For instance, one study identified a novel IRT, designated TEM-51 (IRT-15), which resulted from an Arg for His-244 substitution in the TEM-1 sequence. nih.govasm.org Another study found a TEM-34 (IRT-6) variant with a Met69Val substitution. nih.gov These subtle changes in the enzyme's active site sterically hinder the binding of clavulanate, allowing the enzyme to remain active and hydrolyze amoxicillin. oup.com
Interestingly, while IRT variants show resistance to clavulanic acid and sulbactam, many remain susceptible to inhibition by tazobactam. researchgate.netwikipedia.org The IRT phenotype is typically characterized by resistance to β-lactam-clavulanate combinations while maintaining susceptibility to cephalosporins. oup.comnih.gov
Table 1: Examples of Inhibitor-Resistant TEM (IRT) Mutants and Amino Acid Substitutions
| IRT Designation | Parent Enzyme | Key Amino Acid Substitution(s) | Reference |
|---|---|---|---|
| TEM-30 (IRT-2) | TEM-1 | Arg244Ser | nih.gov |
| TEM-31 (IRT-1) | TEM-1 | Arg244Cys | nih.gov |
| TEM-34 (IRT-6) | TEM-1 | Met69Val | nih.gov |
| TEM-41 | TEM-1 | Arg244Thr | nih.gov |
| TEM-51 (IRT-15) | TEM-1 | His244Arg | nih.govasm.org |
| TEM-122 | TEM-type | Novel enzyme | nih.gov |
Mechanisms of Beta-Lactamase Gene Dissemination (Plasmids, Transposons, Integrons)
The rapid spread of β-lactamase genes, including those conferring resistance to amoxicillin-clavulanate, is largely facilitated by mobile genetic elements (MGEs). encyclopedia.pubnih.govfrontiersin.org These elements, such as plasmids, transposons, and integrons, act as vehicles for horizontal gene transfer, allowing resistance determinants to move between different bacteria, both within the same species and across different species. encyclopedia.pubnih.govnih.gov
Plasmids: These are extrachromosomal, self-replicating DNA molecules that frequently carry antibiotic resistance genes. nih.govnih.gov Genes encoding TEM-type β-lactamases are often found on plasmids, which can be transferred from one bacterium to another through a process called conjugation. encyclopedia.pubnih.gov The presence of these genes on plasmids is a major reason for the widespread dissemination of resistance. nih.gov
Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.govoncohemakey.com Genes encoding TEM-type β-lactamases are frequently carried and disseminated by transposons like Tn1, Tn2, and Tn3. encyclopedia.pubnih.gov This mobility allows for the integration of resistance genes into plasmids, further facilitating their spread. oncohemakey.com
Integrons: These are genetic assembly platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.govoncohemakey.com Integrons are themselves often located within transposons or on plasmids, creating a multi-layered system for the acquisition and dissemination of multiple resistance determinants. encyclopedia.puboncohemakey.com Five classes of integrons (intI1 to intI5) are known to play a significant role in spreading antibiotic resistance genes. nih.gov The presence of β-lactamase genes within these structures contributes to the multi-drug resistant phenotypes often seen in clinical isolates. nih.govoncohemakey.com
The co-location of genes for resistance to other antibiotic classes, such as aminoglycosides, fluoroquinolones, and sulfonamides, on the same MGEs can lead to the co-selection of amoxicillin-clavulanate resistance. nih.govnih.gov
Non-Enzymatic Resistance Mechanisms Affecting Amoxicillin Clavulanate Efficacy
Beyond enzymatic degradation, bacteria have developed a range of non-enzymatic mechanisms that reduce the effectiveness of amoxicillin-clavulanate. These mechanisms often work in concert with β-lactamase production to achieve higher levels of resistance.
Alterations in Outer Membrane Permeability (e.g., Porin Deficiency)
In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their target. nih.govdovepress.com Hydrophilic antibiotics like amoxicillin typically enter the periplasmic space through protein channels called porins. nih.govasm.org A reduction in the number or function of these porins can significantly decrease the intracellular concentration of the antibiotic, contributing to resistance. nih.govasm.orgasm.org
This mechanism is particularly effective when combined with β-lactamase production. plos.orgnih.gov By slowing the influx of amoxicillin, porin deficiency allows the periplasmic β-lactamases more time to hydrolyze the antibiotic before it can reach its penicillin-binding protein (PBP) targets. plos.orgnih.gov In some cases, the loss of major porins, such as OmpF and OmpC in Escherichia coli or OmpK35 and OmpK36 in Klebsiella pneumoniae, has been directly linked to resistance to β-lactam antibiotics. asm.orgasm.orgelsevier.es Studies have shown that a deficiency in these porins can lead to increased resistance not only to amoxicillin but also to the combination with clavulanate. ekb.egnih.gov This is because clavulanate also relies on porins to enter the cell and inhibit the β-lactamases. asm.org
**Table 2: Impact of Porin Deficiency on β-Lactam MICs in *K. pneumoniae***
| Strain | Porin Status | β-Lactamase | Ceftazidime MIC (µg/mL) | Meropenem MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| K. pneumoniae ATCC 700603 | Wild-type | SHV-18 | 2 | 0.06 | asm.org |
| K. pneumoniae ΔompK35/36 | Porin-deficient | SHV-18 | 8 | 0.25 | asm.org |
| K. pneumoniae (CTX-M-15) | Wild-type | CTX-M-15 | 256 | 0.25 | asm.org |
| K. pneumoniae (CTX-M-15) ΔompK35/36 | Porin-deficient | CTX-M-15 | >1024 | 1 | asm.org |
Efflux Pump Systems
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. asm.orgnih.gov The overexpression of these pumps can lower the intracellular concentration of amoxicillin and, in some cases, clavulanate, thereby contributing to resistance. nih.govplos.org
In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, plays a significant role in multidrug resistance. asm.orgbrieflands.com These tripartite pumps span both the inner and outer membranes, expelling drugs directly into the external medium. asm.org While often associated with intrinsic resistance, the overexpression of these pumps can lead to clinically significant levels of resistance, especially when combined with other mechanisms like enzymatic inactivation or reduced permeability. asm.orgasm.org Studies have shown that efflux is a key mechanism in the resistance of Klebsiella pneumoniae to certain β-lactams and that clavulanic acid may have a weak affinity for these pumps. plos.org The use of efflux pump inhibitors (EPIs) in laboratory settings has demonstrated the ability to restore susceptibility to antibiotics, highlighting the clinical relevance of this resistance mechanism. brieflands.comjidc.org
Target Site Modifications of Penicillin-Binding Proteins (PBPs) Influencing Combined Efficacy
The ultimate targets of β-lactam antibiotics, including amoxicillin, are the penicillin-binding proteins (PBPs) located in the bacterial cell membrane. frontiersin.org These enzymes are essential for the synthesis and maintenance of the peptidoglycan cell wall. Amoxicillin exerts its bactericidal effect by binding to and inactivating these PBPs.
Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs, which alter their structure and reduce their affinity for β-lactam antibiotics. frontiersin.orgnih.govoup.com This mechanism is a well-established cause of resistance to penicillins. In the context of amoxicillin-clavulanate, alterations in PBPs can render the amoxicillin component ineffective, regardless of the presence of clavulanate, as the inhibitor does not restore the binding of the antibiotic to its altered target. asm.orgnih.gov
For example, in Streptococcus pneumoniae, specific mutations in PBPs 1A, 2X, and 2B have been associated with increased minimum inhibitory concentrations (MICs) for amoxicillin. nih.gov Similarly, in Haemophilus influenzae, amoxicillin-clavulanate resistance has been linked to multiple mutations in the ftsI gene, which encodes PBP3, even in the absence of inhibitor-resistant β-lactamases. nih.gov
Global Cellular Adaptive Processes
Bacterial resistance to antibiotics is not always the result of a single, specific mechanism. It can also arise from broader, adaptive changes in cellular physiology in response to antibiotic-induced stress. nih.govoup.com These global adaptive processes can involve complex regulatory networks that modulate the expression of numerous genes, leading to a resistant phenotype. nih.gov
For instance, exposure to sub-lethal concentrations of amoxicillin-clavulanate can trigger stress responses that lead to changes in metabolism, cell wall structure, and gene expression. oup.combiorxiv.orgfrontiersin.org These adaptations might include the upregulation of efflux pumps, alterations in porin expression, and modifications to metabolic pathways that indirectly reduce the drug's effectiveness. nih.govmdpi.com This adaptive resistance can be a precursor to the selection of more stable, genetically encoded resistance mechanisms. ox.ac.uknih.gov The complexity of these responses highlights the remarkable plasticity of bacteria and their ability to evolve in the face of antibiotic pressure. oup.comfrontiersin.org
Preclinical Pharmacokinetic and Pharmacodynamic Research
Pharmacokinetics of Amoxicillin (B794) and Clavulanate in Animal Models
The combination of amoxicillin and clavulanic acid has been extensively studied in various animal models to characterize its pharmacokinetic profile. These preclinical studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of both compounds, which informs the prediction of their behavior in humans.
The gastrointestinal absorption of amoxicillin and clavulanic acid in animal models reveals several key characteristics. Research supports a nonlinear absorption process for amoxicillin, potentially due to saturable transport mechanisms, limited solubility, and the presence of an absorption window. nih.gov This nonlinearity can lead to a decrease in the ratio of peak plasma concentration (Cmax) to dose and a longer time to reach Cmax, especially at higher doses. nih.gov
In dogs and cats, both amoxicillin and clavulanate are reported to be stable in gastric fluids and well-absorbed after oral administration. agrovetmarket.com However, the therapeutic efficacy in these species can be significantly affected by the co-administration of food. agrovetmarket.com While food does not significantly impact amoxicillin absorption, it has been shown to enhance the absorption of potassium clavulanate. nih.gov In preruminant calves, the absorption of amoxicillin, when given with clavulanate, is estimated to be between 34% and 36%. ymaws.com
Once absorbed, both amoxicillin and clavulanic acid distribute readily into most body tissues and fluids. dechra-us.com Studies in infected animal models have demonstrated that both compounds reach significant concentrations at various infection sites, including peritoneal washings, pleural fluid, pus, and infected tissue homogenates. nih.govasm.org
Animal studies indicate that amoxicillin and clavulanic acid can be found in the gall bladder, abdominal tissue, skin, fat, muscle tissues, synovial and peritoneal fluids, bile, and pus. sandoz.com The distribution of amoxicillin into cerebrospinal fluid is generally poor, though it can penetrate adequately when the meninges are inflamed. agrovetmarket.comdechra-us.com The penetration of clavulanic acid into the spinal fluid is not well-established. dechra-us.com Both compounds have been shown to cross the placental barrier in animal models. sandoz.com Amoxicillin's protein binding is approximately 18%, while clavulanic acid's is about 25%. nih.gov The volume of distribution for amoxicillin has been found to be greater than that of clavulanic acid in goats, suggesting wider distribution into tissues. tandfonline.comnih.gov
The primary route of elimination for amoxicillin is renal, with a substantial portion excreted unchanged in the urine. nih.govdechra-us.comsandoz.com In contrast, clavulanic acid is eliminated through both renal and non-renal mechanisms. sandoz.comnafdac.gov.ng Clavulanic acid is more extensively metabolized than amoxicillin before excretion. sandoz.com
The elimination half-life (t½) of both compounds varies across preclinical species. In mice with normal renal function, the elimination half-life of amoxicillin is approximately 21 minutes, which increases to 65 minutes in mice with induced renal impairment to better simulate human pharmacokinetics. nih.gov Studies in goats have shown different half-lives depending on the route of administration; after intravenous administration, the half-life was 1.20 hours for amoxicillin and 0.86 hours for clavulanic acid. nih.gov Following oral administration in the same species, the elimination half-lives were longer, at 2.15 hours and 1.94 hours for amoxicillin and clavulanic acid, respectively. tandfonline.comnih.gov
| Preclinical Species | Compound | Administration Route | Elimination Half-Life (t½) | Source |
|---|---|---|---|---|
| Mouse (Normal Renal Function) | Amoxicillin | Subcutaneous | 21 ± 3 min | nih.gov |
| Mouse (Impaired Renal Function) | Amoxicillin | Subcutaneous | 65 ± 13 min | nih.gov |
| Goat | Amoxicillin | Intravenous | 1.20 ± 0.16 h | nih.gov |
| Goat | Clavulanic Acid | Intravenous | 0.86 ± 0.09 h | nih.gov |
| Goat | Amoxicillin | Oral | 2.15 ± 0.20 h | nih.gov |
| Goat | Clavulanic Acid | Oral | 1.94 ± 0.16 h | nih.gov |
| Dog | Amoxicillin | Subcutaneous | 7 h | mdpi.com |
The oral bioavailability of amoxicillin and clavulanate can differ significantly between animal species. researchgate.net For instance, the oral bioavailability of amoxicillin is reported to be around 5% in adult horses, 36% in one-week-old foals, 28% to 33% in pigs, and 64% to 77% in dogs. researchgate.net
In goats, a study comparing intravenous and oral administration found the bioavailability to be 27% for amoxicillin and 50% for clavulanic acid. tandfonline.comnih.gov Several studies in dogs have focused on comparing the bioavailability of different oral formulations, highlighting variability. researchgate.netnih.gov One pilot study in healthy dogs found the average relative oral bioavailability of a human generic formulation compared to a veterinary proprietary one was 98.2% for amoxicillin but 152.6% for clavulanic acid, indicating potential differences in formulation performance. allenpress.com Another study in dogs reported the relative bioavailability of a different generic formulation to be lower, at 76.5% for amoxicillin and 72.7% for clavulanic acid, when compared to the reference product. researchgate.net
| Animal Model | Compound | Oral Bioavailability (%) | Source |
|---|---|---|---|
| Adult Horse | Amoxicillin | ~5% | researchgate.net |
| Foal (1-week-old) | Amoxicillin | 36% | researchgate.net |
| Pig | Amoxicillin | 28% - 33% | researchgate.net |
| Dog | Amoxicillin | 64% - 77% | researchgate.net |
| Goat | Amoxicillin | 27% | nih.gov |
| Goat | Clavulanic Acid | 50% | nih.gov |
The potential for pharmacokinetic interactions between amoxicillin and clavulanic acid has been a subject of investigation. Some reports suggest a possible interaction where high doses of amoxicillin might decrease the absolute bioavailability of clavulanic acid. nih.govresearchgate.netsbmu.ac.ir However, this interaction is not consistently observed. A study in goats that administered the drugs intravenously, both alone and in combination, concluded that the co-administration did not alter the disposition kinetics of either drug. nih.gov Similarly, a study in human volunteers found that most pharmacokinetic parameters for either substance were essentially independent of the presence of the other. asm.org Another human study also reported no pharmacokinetic interactions between the two compounds. sbmu.ac.ir
Bioavailability Assessment in Animal Models
In Vitro and Animal Model Pharmacodynamics of Amoxicillin Clavulanate
The pharmacodynamic (PD) profile of this compound is primarily characterized by its time-dependent bactericidal activity. The key pharmacodynamic parameter correlated with efficacy for β-lactam antibiotics like amoxicillin is the duration of time that the free drug concentration in plasma remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC). nih.govasm.org
In vitro kinetic models and various animal infection models have been employed to define the target %fT > MIC for this compound against key respiratory pathogens. In a mouse pneumonia model, amoxicillin was effective against Streptococcus pneumoniae strains when the T>MIC was sufficient. nih.gov A neutropenic murine thigh infection model that simulated human pharmacokinetics showed that the T>MIC correlated well with bacterial killing. nih.govnih.gov Specifically, a T>MIC below 20% had no effect on bacterial numbers in the lungs. nih.gov
Studies using a rat respiratory tract infection model further confirmed these findings. Amoxicillin-clavulanate was shown to cause a significant reduction in bacterial numbers in the lungs of rats infected with S. pneumoniae strains. nih.govresearchgate.net The combination is also effective against β-lactamase-producing strains. The presence of clavulanic acid protects amoxicillin from degradation, which can result in higher amoxicillin concentrations at the site of infection compared to when amoxicillin is administered alone. nih.govasm.org
Time-Dependent Killing Characteristics (e.g., %fT>MIC for Amoxicillin, %fT>CT for Clavulanate)
The bactericidal activity of amoxicillin, like other beta-lactam antibiotics, is characterized by time-dependent killing. nih.govcore.ac.uk This means its efficacy is primarily correlated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen, a pharmacodynamic parameter expressed as %fT>MIC. core.ac.uknih.govoup.com Preclinical studies have established that for penicillins, including amoxicillin, a %fT>MIC of ≥30% is generally required for bacteriostasis, while a target of ≥50% is associated with bactericidal activity. nih.govoup.com Specifically against key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, amoxicillin has demonstrated stasis at a %fT>MIC of 20%–30% and maximal bactericidal activity and survival in murine models at 40%–60%. nih.gov
The pharmacokinetic/pharmacodynamic (PK/PD) driver for clavulanate is the percentage of time that its free drug concentration remains above a critical threshold concentration (%fT>CT). nih.govoup.com While the optimal target is still being fully elucidated, preclinical models provide valuable insights. oup.com In a murine thigh infection model with ceftibuten-clavulanate against β-lactamase-producing E. coli, the %fT above a threshold concentration (CT) was the PK/PD index that best correlated with efficacy. nih.gov Specifically, a threshold of 0.5 mg/liter was identified as the most predictive. asm.org Monte Carlo simulations based on human pharmacokinetic data have been used to predict target attainment for various dosing regimens, highlighting the variability in clavulanate absorption. nih.govoup.com
Interactive Table: Pharmacodynamic Targets for Amoxicillin
A table summarizing the pharmacodynamic targets for amoxicillin based on preclinical data.
| Activity | Required %fT>MIC | Pathogen Context |
| Bacteriostasis | ≥30% | Enterobacterales |
| Bactericidal Activity | ≥50% | Enterobacterales |
| Stasis | 20%–30% | S. pneumoniae, H. influenzae |
| Maximal Bactericidal Activity | 40%–60% | S. pneumoniae, H. influenzae |
Post-Antibiotic Effect and Post-Beta-Lactamase Inhibitor Effect
The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after brief exposure to an antimicrobial agent. asm.orgfrontiersin.org For amoxicillin-clavulanate, the PAE has been studied against various pathogens. Against both β-lactamase-positive and -negative strains of Staphylococcus aureus, a PAE of approximately 2 hours was observed. asm.orgasm.org For Haemophilus influenzae, the PAE was found to be dependent on the organism's growth rate; a longer generation time resulted in a more prolonged PAE of over 3.32 hours for a β-lactamase-positive strain. asm.orgasm.org Against a β-lactamase-producing strain of Moraxella catarrhalis, the PAE of amoxicillin-clavulanate was greater than 2.9 hours. asm.orgasm.org As is typical for beta-lactams against gram-negative bacilli, the PAEs for Klebsiella pneumoniae and Escherichia coli were generally short, lasting less than 1 hour. asm.orgasm.org
A related phenomenon is the post-beta-lactamase inhibitor effect (PLIE), which describes the persistent inhibition of β-lactamase even after clavulanate has been removed. asm.org This effect was found to be more prolonged than the corresponding PAE for S. aureus, H. influenzae, and M. catarrhalis, lasting for approximately 3 to 4 hours. asm.orgasm.org The duration of the PLIE is related to the quantity of β-lactamase produced by the bacteria and requires the initial presence of amoxicillin. asm.orgasm.org
Interactive Table: PAE and PLIE of Amoxicillin-Clavulanate Against Various Pathogens
A table detailing the Post-Antibiotic Effect (PAE) and Post-Beta-Lactamase Inhibitor Effect (PLIE) of amoxicillin-clavulanate against different bacteria.
| Pathogen | PAE Duration (hours) | PLIE Duration (hours) |
| Staphylococcus aureus (β-lactamase positive & negative) | ~2 | ~3 to 4 |
| Haemophilus influenzae (β-lactamase positive) | 1.74 to >3.32 (growth rate dependent) | ~3 to 4 |
| Moraxella catarrhalis (β-lactamase positive) | >2.9 | ~3 to 4 |
| Klebsiella pneumoniae | <1 | Not Reported |
| Escherichia coli | <1 | Not Reported |
Synergy Assessment in Experimental Infection Models
The synergistic action of amoxicillin and clavulanate has been demonstrated in various experimental infection models. In an infant rat model of bacteremia and meningitis caused by ampicillin-resistant Haemophilus influenzae, neither amoxicillin nor clavulanic acid alone was sufficient to sterilize the blood or cerebrospinal fluid. nih.gov However, the combination of the two drugs resulted in sterile cultures in the majority of animals, clearly demonstrating in vivo synergy. nih.gov
Synergy has also been observed in models of respiratory infections. In an experimental respiratory infection in rats with penicillin-resistant Streptococcus pneumoniae, co-amoxiclav significantly reduced the number of bacteria in the lungs compared to amoxicillin alone. oup.com Further studies in murine models of urinary tract infection caused by extended-spectrum β-lactamase (ESBL)-producing E. coli have also confirmed the synergistic effect. researchgate.net In these models, the combination of amoxicillin/clavulanate with cefotaxime (B1668864) was as effective as imipenem (B608078) in treating the infection. researchgate.net Similarly, in a sepsis model using Galleria mellonella larvae infected with ESBL-producing E. coli and K. pneumoniae, the combination of amoxicillin-clavulanate with ceftibuten (B193870) showed a synergistic survival benefit. nih.gov
Impact of Clavulanate on Amoxicillin Efficacy against Resistant Strains in Animal Models
The primary role of clavulanate is to protect amoxicillin from degradation by β-lactamase enzymes, thereby restoring its efficacy against resistant bacterial strains. nih.govcapes.gov.br This protective effect has been consistently demonstrated in animal models of infection. In studies involving intraperitoneal infections, mouse pneumonia, and experimental pyelonephritis caused by β-lactamase-producing (amoxicillin-resistant) bacteria, the amoxicillin-clavulanic acid combination was effective in treating infections that were refractory to amoxicillin monotherapy. nih.govcapes.gov.br
In an experimental respiratory infection model in rats caused by penicillin-resistant S. pneumoniae, the addition of clavulanate significantly enhanced the efficacy of amoxicillin. nih.gov While amoxicillin alone at a certain dose had little effect on the bacterial count in the lungs, the combination with clavulanate led to a significant reduction. nih.gov Interestingly, in some cases, the measured concentrations of amoxicillin at the site of infection were higher when administered with clavulanate, which is presumed to be a result of clavulanate inhibiting bacterial β-lactamases and preventing amoxicillin degradation. nih.govcapes.gov.br These findings from various animal models confirm the crucial in vivo role of clavulanate in overcoming β-lactamase-mediated resistance and enhancing the therapeutic efficacy of amoxicillin. nih.govnih.govcapes.gov.br
Advanced Analytical Methodologies for Amoxicillin Clavulanate Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are the cornerstone of amoxicillin (B794) and clavulanate analysis, providing the necessary resolution to separate these two active ingredients from each other, as well as from excipients, impurities, and degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the simultaneous determination of amoxicillin and clavulanic acid. semanticscholar.orgresearchgate.net Official methods, such as those detailed in the British Pharmacopoeia, often utilize reversed-phase HPLC with C18 columns. semanticscholar.orgcsfarmacie.cz A typical method involves a mobile phase consisting of a buffer solution (e.g., pH 5.0 phosphate (B84403) buffer) and an organic modifier like methanol, with UV detection commonly set at 220 nm. semanticscholar.orgcsfarmacie.cz HPLC methods have been validated for linearity, precision, accuracy, and specificity, demonstrating their suitability for routine quality control and stability studies. semanticscholar.orgresearchgate.net For instance, a stability-indicating HPLC method demonstrated linearity for amoxicillin in the range of 79.51 to 315.32 μg/ml and for clavulanic acid from 17.82 to 67.90 μg/ml. semanticscholar.org
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures to achieve faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. csfarmacie.czresearchgate.net The transfer of methods from HPLC to UPLC has been shown to significantly reduce run times—for example, from 15 minutes to 7.5 minutes—making the process more time- and cost-effective. csfarmacie.cz UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), are particularly powerful for bioanalytical applications, allowing for the rapid and sensitive quantification of amoxicillin and clavulanic acid in human plasma and urine. nih.govzenodo.org These methods can achieve low limits of quantitation, such as 0.0500 μg/mL for amoxicillin and 0.0250 μg/mL for clavulanic acid in plasma. nih.gov
Table 1: Comparison of HPLC and UPLC Method Parameters for Amoxicillin and Clavulanate Analysis
| Parameter | HPLC Method | UPLC Method | Source(s) |
|---|---|---|---|
| Column | Inertsil C18 (250 × 4.0 mm, 4 µm) | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | semanticscholar.orgcsfarmacie.cz |
| Mobile Phase | 95:5 (v/v) pH 5.0 buffer: Methanol | 98:2 (v/v) pH 4.4 buffer: Methanol | semanticscholar.orgcsfarmacie.cz |
| Flow Rate | 1 mL/min | 0.1 mL/min | semanticscholar.orgcsfarmacie.cz |
| Detection | UV at 220 nm | UV at 220 nm | semanticscholar.orgcsfarmacie.cz |
| Run Time | ~15 minutes | ~7.5 minutes | csfarmacie.cz |
| Linear Range (Amoxicillin) | 79.51 - 315.32 µg/ml | 250 - 750 µg/ml | semanticscholar.orgresearchgate.net |
| Linear Range (Clavulanic Acid) | 17.82 - 67.90 µg/ml | Not specified | semanticscholar.org |
Capillary Electrophoresis
Capillary Electrophoresis (CE) has emerged as a fast, efficient, and environmentally friendly alternative to HPLC for the simultaneous analysis of amoxicillin and clavulanic acid. scielo.brscielo.br This technique separates ions based on their electrophoretic mobility in an electric field, offering rapid analysis times, often under two minutes. scielo.brscielo.br Capillary Zone Electrophoresis (CZE) is a common mode used for this purpose. scielo.br
Researchers have developed CE methods using various background electrolytes, such as 25 mM sodium tetraborate (B1243019) at pH 9.30, for successful separation. scielo.brscielo.br Another approach utilized a phosphate-borate buffer containing sodium dodecyl sulfate. nih.gov CE methods are noted for their simplicity, low cost, and minimal generation of solvent waste. scielo.brnih.gov For instance, a single-run CE method using capacitively coupled contactless conductivity detection allowed for the simultaneous determination of amoxicillin, clavulanate, and potassium in under 45 seconds. nih.govresearchgate.net The limits of detection for this method were 25.0 µmol/L for amoxicillin and 5.0 µmol/L for clavulanate. nih.govresearchgate.net Statistical comparisons have shown no significant difference between the results obtained by CE and HPLC, validating its accuracy for pharmaceutical analysis. nih.govnih.gov
Table 2: Performance Characteristics of a Capillary Electrophoresis Method
| Parameter | Value | Source(s) |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | scielo.br |
| Background Electrolyte | 25 mM Sodium Tetraborate (pH 9.30) | scielo.brscielo.br |
| Applied Voltage | +25 kV | scielo.brscielo.br |
| Detection | UV at 230 nm | scielo.brscielo.br |
| Analysis Time | ~2 minutes | scielo.brscielo.br |
| LOD (Amoxicillin) | 25.0 µmol/L | nih.govresearchgate.net |
| LOD (Clavulanate) | 5.0 µmol/L | nih.govresearchgate.net |
| Accuracy (Recovery) | 98 - 103% | nih.govresearchgate.net |
Tandem Mass Spectrometry (LC-MS/MS) for Metabolite and Degradation Product Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying metabolites and degradation products of amoxicillin and clavulanate. zenodo.orgacs.org Its high sensitivity and specificity allow for the structural elucidation of unknown compounds even at low concentrations in complex matrices like plasma or within stressed pharmaceutical samples. nih.govacs.org
For amoxicillin, degradation products are formed under stress conditions such as acid and alkaline hydrolysis, oxidation, and photolysis. semanticscholar.orgresearchgate.net LC-MS/MS, particularly with high-resolution instruments like time-of-flight (TOF) mass spectrometers, enables accurate mass measurements of both the parent drug and its degradation products, which is crucial for determining their elemental composition. acs.org Common degradation pathways include the opening of the β-lactam ring. acs.org Studies have identified major metabolites in chicken tissues, including amoxicilloic acid (AMA) and amoxicillin diketopiperazine (DIKETO). nih.govmdpi.com
The technique typically operates in multiple reaction monitoring (MRM) mode for quantification, which involves selecting a specific precursor ion and monitoring a characteristic product ion. mdpi.commdpi.com For amoxicillin, the precursor ion [M+H]⁺ at m/z 366.4 is often monitored, with product ions at m/z 349.1, 208.0, and 114.0 being significant. nih.govmdpi.com For clavulanate, which ionizes well in negative mode, the precursor ion [M-H]⁻ at m/z 198.0 is selected, with a key product ion at m/z 135.8. mdpi.com
Table 3: LC-MS/MS Transitions for Amoxicillin, Clavulanate, and Related Products
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Source(s) |
|---|---|---|---|---|
| Amoxicillin (AMX) | 366.4 | 114.0, 160.1, 349.1 | Positive ESI(+) | nih.govmdpi.com |
| Clavulanic Acid (CLV) | 198.0 | 135.8 | Negative ESI(-) | mdpi.com |
| Amoxicilloic Acid (AMA) | 384.4 | 323.1 | Positive ESI(+) | nih.govmdpi.com |
| Amoxicillin Diketopiperazine (DIKETO) | 366.4 | 160.1 | Positive ESI(+) | nih.govmdpi.com |
| Amoxicillin-d4 (Internal Standard) | 369.9 | 227.1 | Negative ESI(-) | zenodo.org |
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques offer rapid and often non-destructive methods for the analysis of amoxicillin clavulanate, complementing the data-rich but more time-intensive chromatographic methods.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical tablets. sphinxsai.comrjptonline.org The primary challenge with direct UV spectrophotometry is the significant spectral overlap between amoxicillin and clavulanate. sphinxsai.comrjptonline.org To overcome this, derivative spectrophotometry is employed. The first-order derivative spectra of the two drugs reveal zero-crossing points where one compound has zero absorbance, allowing the other to be measured without interference. sphinxsai.com For example, amoxicillin can be determined at the zero-crossing point of clavulanic acid (e.g., 244.9 nm), and vice versa (e.g., 272.0 nm for clavulanate). sphinxsai.com
These methods have been validated and show good linearity within specific concentration ranges, such as 5 to 45 μg/ml for amoxicillin and 1 to 10 μg/ml for clavulanic acid. rjptonline.org The results from UV spectrophotometric techniques have been shown to be comparable to those obtained by HPLC, confirming their applicability for routine analysis. sphinxsai.comnih.gov
Table 4: Parameters for Derivative UV Spectrophotometry
| Parameter | Amoxicillin | Clavulanic Acid | Source(s) |
|---|---|---|---|
| Measurement Wavelength (Zero-Crossing) | 244.9 nm or 278.5 nm | 228.3 nm or 272.0 nm | sphinxsai.comrjptonline.org |
| Linearity Range | 5 - 160.0 μg/ml | 1 - 35.0 μg/ml | sphinxsai.comrjptonline.orgnih.gov |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | rjptonline.org |
| Solvent | Water | Water | sphinxsai.com |
Fourier-Transform Infrared (FTIR) Spectroscopy and Near-Infrared (NIR) Spectroscopy
Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful, non-destructive techniques used for the rapid quality control of amoxicillin and clavulanate potassium formulations. nih.govscienceopen.comfrontiersin.org
Attenuated Total Reflectance (ATR)-FTIR spectroscopy, combined with multivariate calibration methods like partial least squares (PLS) regression, allows for the simultaneous quantification of both amoxicillin and clavulanic acid in powdered pharmaceutical products. scienceopen.comscispace.comresearchgate.netscielo.br This approach avoids complex sample preparation and the use of solvents. researchgate.net Studies have shown that these methods yield results that are not significantly different from those obtained with HPLC, with relative standard errors of prediction around 3.8% for clavulanic acid and 5.1% for amoxicillin. scienceopen.comscispace.com
Near-Infrared (NIR) spectroscopy is particularly well-suited for the rapid and non-destructive analysis of solid dosage forms like tablets and powders. nih.govfrontiersin.orgresearchgate.net It has been successfully used to develop quantitative models for determining the content of amoxicillin, clavulanate potassium, and water in tablets. nih.govchinjmap.com Furthermore, NIR spectroscopy can be used to detect and quantify critical impurities, such as the cycle-closed dimer of amoxicillin, which impacts the quality of the final product. nih.govresearchgate.net By building spectral libraries from numerous batches, robust NIR models can be constructed for process analytical technology (PAT) control, facilitating rapid and complete quality assessment of tablets. frontiersin.org
Table 5: Applications of FTIR and NIR Spectroscopy in this compound Analysis
| Technique | Application | Key Findings | Source(s) |
|---|---|---|---|
| ATR-FTIR | Simultaneous quantification in powder | Results comparable to HPLC; RSEP of 3.8% (CA) and 5.1% (AMO) | scienceopen.comscispace.comscielo.br |
| NIR | Quantitative analysis of tablets | Rapid determination of AMO, CA, and water content | nih.govchinjmap.com |
| NIR | Impurity analysis | Quantification of amoxicillin's cycle-closed dimer | nih.govresearchgate.net |
| NIR | Process Analytical Technology (PAT) | Use of spectral libraries for rapid quality control | frontiersin.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Degradants
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent analytical technique for the structural elucidation of molecules in solution, making it invaluable for characterizing antibiotics like amoxicillin and its associated intermediates and degradation products. springernature.comnih.gov This non-destructive technique provides detailed information about the chemical structure, conformation, and dynamics of molecules. springernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to obtain a comprehensive structural analysis. springernature.comnih.gov
In the context of amoxicillin, NMR has been instrumental in understanding its stability and degradation pathways. For instance, solid-state 13C-NMR has been used to compare the conformations of the thiazolidine (B150603) ring in amoxicillin trihydrate between its solid and solution states. usp-pqm.org These studies revealed a rapid interconversion between different conformations in solution. usp-pqm.org
Furthermore, ¹H-NMR is frequently used to monitor the degradation of amoxicillin and identify the resulting products. One study detailed the synthesis and characterization of a diketopiperazine derivative of amoxicillin, a known degradant, using ¹H-NMR and other spectroscopic methods. frontiersin.org Researchers have also used ¹H-NMR to monitor the incubation of various β-lactam antibiotics, including amoxicillin, under different pH conditions to understand their degradation kinetics and pathways. frontiersin.org The identification of degradation products, such as N-formylpenicillamine and penicillamine, is crucial for ensuring the quality and safety of pharmaceutical formulations. usp-pqm.org The combination of NMR with mass spectrometry (MS) techniques like electrospray ionization (ESI) provides a powerful approach for the unambiguous identification of these minor components and impurities. nih.gov
Electrochemical Techniques for Detection and Quantification
Electrochemical methods have emerged as a significant alternative for the detection and quantification of amoxicillin and clavulanate, offering advantages such as low cost, simple operation, rapid measurement, and high sensitivity and selectivity. nih.govsemanticscholar.org These techniques are particularly suitable for on-site analysis of contaminants. nih.gov Amoxicillin is an electroactive compound, meaning it can be oxidized at an electrode surface, which forms the basis for its electrochemical detection. nih.govsemanticscholar.org The phenolic hydroxyl group in the amoxicillin structure is typically involved in the electrochemical oxidation process. nih.gov
Various advanced electrochemical sensors have been developed to enhance the sensitivity and selectivity of amoxicillin and clavulanate analysis. These often involve modifying the surface of a working electrode with nanomaterials. For example, a reduced graphite (B72142) oxide nanosheet (RGOnS) electrode was developed for the sensitive detection of amoxicillin using square-wave adsorptive stripping voltammetry (SWAdSV). nih.govsemanticscholar.org Another approach involves the use of a carbon paste electrode (CPE) modified with magnetic molecularly imprinted polymers (mag-MIP), which creates selective recognition sites for amoxicillin, allowing for its quantification even in complex samples like milk and river water. nih.gov
Liquid chromatography (LC) coupled with electrochemical detection (ED), specifically amperometric detection, provides a method for the simultaneous determination of amoxicillin and clavulanic acid in pharmaceutical dosage forms. researchgate.net This method demonstrates high linearity and low detection limits for both compounds. researchgate.net
| Analytical Technique | Electrode | Linear Range (Amoxicillin) | LOD (Amoxicillin) | Reference |
| Square-Wave Adsorptive Stripping Voltammetry (SWAdSV) | Reduced Graphite Oxide Nanosheet (RGOnS) | 0.5 – 80 µM | 0.193 µM | semanticscholar.org |
| Square Wave Voltammetry (SWV) | Magnetic MIP-Carbon Paste Electrode (mag-MIP/CPE) | 2.5 – 57 µmol L⁻¹ | 0.75 µmol L⁻¹ | nih.gov |
| LC with Amperometric Detection | Not specified | 15.625 - 500 ng | 0.8 ng ml⁻¹ | researchgate.net |
| LC with Amperometric Detection | Not specified | 15.625 - 500 ng (for Clavulanic Acid) | 15 ng ml⁻¹ (for Clavulanic Acid) | researchgate.net |
LOD: Limit of Detection; MIP: Molecularly Imprinted Polymer
Application of Chemometrics in Quality Control and Stability Studies
Chemometrics, the application of mathematical and statistical methods to chemical data, plays a crucial role in the quality control and stability assessment of amoxicillin-clavulanate formulations. researchgate.net When combined with rapid spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, chemometrics can provide a powerful tool for analyzing complex datasets and extracting meaningful information about the quality of pharmaceutical products. nih.govmdpi.com
Traditional methods for quality control, such as High-Performance Liquid Chromatography (HPLC), are often destructive and time-consuming. researchgate.netnih.gov In contrast, FT-IR spectroscopy coupled with chemometric analysis offers a non-destructive and rapid alternative. mdpi.com Studies have demonstrated the ability of this approach to distinguish between compliant and expired amoxicillin/clavulanate tablets. nih.gov By analyzing the infrared spectra of intact or ground tablets, qualitative models can be built to classify samples based on their stability profile. nih.govmdpi.com
The stability of amoxicillin-clavulanate combinations is a significant concern, as clavulanate is particularly less stable and often the limiting factor for the product's shelf-life. nih.govresearchgate.net Chemometric analysis of data from accelerated stability studies helps in understanding the degradation profiles of the active pharmaceutical ingredients (APIs) under various conditions. researchgate.netresearchgate.net This approach supports the development of robust formulations and ensures that the product maintains its quality throughout its intended shelf-life. researchgate.netjocpr.com
Method Validation and Green Analytical Chemistry Considerations in this compound Analysis
Method validation is a critical requirement for any analytical procedure used in pharmaceutical quality control, ensuring that the method is reliable, reproducible, and fit for its intended purpose. For amoxicillin and clavulanate analysis, validation is typically performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.netijrpb.com This process involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgcsfarmacie.cz Numerous studies have reported the validation of various methods, including HPLC, Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the simultaneous determination of amoxicillin and clavulanic acid. scirp.orgcsfarmacie.czmdpi.com For example, a validated LC-MS/MS method demonstrated excellent linearity over wide concentration ranges for both amoxicillin (10–15000 ng/mL) and clavulanate (20–10000 ng/mL) in human plasma. mdpi.com
In recent years, there has been a growing emphasis on incorporating the principles of Green Analytical Chemistry (GAC) into method development. mdpi.com The goal of GAC is to minimize the environmental impact of analytical procedures by reducing the use of toxic solvents, minimizing waste, and lowering energy consumption. mdpi.comunesp.br Several approaches are being explored to make the analysis of amoxicillin and clavulanate more environmentally friendly. This includes the transfer of established HPLC methods to UPLC systems, which use less solvent and have shorter run times. researchgate.netcsfarmacie.cz
The "greenness" of an analytical method can be assessed using specific tools like the Analytical GREEnness (AGREE) metric. mdpi.comnih.gov This tool evaluates methods based on the 12 principles of GAC. nih.gov The development of methods using water as a solvent or employing solvent-free electrochemical techniques are examples of greener alternatives to traditional chromatographic methods that rely on hazardous organic solvents like acetonitrile (B52724) and methanol. nih.govscielo.brresearchgate.net
| Validation Parameter | Amoxicillin | Clavulanate | Method | Reference |
| Linearity Range | 10–15000 ng/mL | 20–10000 ng/mL | LC-MS/MS | mdpi.com |
| Correlation Coefficient (r) | ≥ 0.9945 | ≥ 0.9959 | LC-MS/MS | mdpi.com |
| Precision (Intra- & Inter-day CV%) | ≤7.08% | ≤10.7% | LC-MS/MS | mdpi.com |
| Accuracy (Relative Error %) | -1.26% to 10.9% | -4.41% to 8.73% | LC-MS/MS | mdpi.com |
| Linearity Range | 79.51 to 315.32 µg/ml | 17.82 to 67.90 µg/ml | HPLC | scirp.org |
| Recovery | 99.80% | 99.10% | Capillary Electrophoresis | scielo.br |
CV: Coefficient of Variation
Pharmaceutical Stability and Degradation Pathways of Amoxicillin Clavulanate
Factors Influencing Stability of Amoxicillin (B794) and Clavulanate Components
The chemical integrity of amoxicillin and clavulanate is susceptible to several environmental factors, including moisture, temperature, pH, and light. teb.org.trjocpr.com Understanding these factors is crucial for maintaining the drug's potency and ensuring its therapeutic effectiveness throughout its shelf life. teb.org.treuropeanpharmaceuticalreview.com
Both amoxicillin and clavulanic acid are sensitive to moisture, which is a primary catalyst for their degradation. europeanpharmaceuticalreview.com Clavulanic acid, in particular, is highly hygroscopic and more prone to degradation when exposed to moisture compared to amoxicillin. europeanpharmaceuticalreview.comnih.gov Amoxicillin is also moderately hygroscopic and tends to absorb moisture from its environment. europeanpharmaceuticalreview.com
The principal degradation pathway for both compounds in the presence of moisture is hydrolysis. europeanpharmaceuticalreview.comnih.gov This chemical reaction involves the cleavage of the beta-lactam ring, a core structural feature of both molecules, which renders the antibiotic ineffective. europeanpharmaceuticalreview.compharmacophorejournal.com The high moisture sensitivity of clavulanic acid necessitates protective measures during manufacturing, such as coating tablets with a moisture barrier, and specific storage requirements, like using aluminum/aluminum (Alu/Alu) blister packs which offer superior moisture protection. europeanpharmaceuticalreview.comhubspotusercontent-na1.net For reconstituted oral suspensions, storage in a refrigerator (2–8°C) is required to ensure stability. ripublication.com
The rate of hydrolytic degradation is a critical factor limiting the shelf-life of amoxicillin-clavulanate formulations, especially in aqueous solutions or high-humidity conditions. pharmacophorejournal.com Some studies suggest that the degradation products of one component may even catalyze the degradation of the other, further complicating stability in solution. nih.gov
Temperature is a critical factor that significantly affects the degradation rate of both amoxicillin and clavulanate. netzsch.com Increased temperatures accelerate the chemical degradation of both active ingredients, leading to a loss of potency. nih.gov Consequently, the shelf-life of amoxicillin-clavulanate products is markedly reduced at higher temperatures. dovepress.com
Studies have consistently shown that lower storage temperatures enhance the stability of both components. nih.gov For instance, reconstituted solutions of amoxicillin and clavulanic acid are significantly more stable when refrigerated (e.g., 4°C) compared to storage at ambient (25°C) or elevated (37°C) temperatures. nih.gov One study found that amoxicillin retained 90% of its initial concentration for 80.3 hours at 4°C, but only for 24.8 hours at 25°C and 9 hours at 37°C. nih.gov Similarly, clavulanic acid was stable for 152 hours at 4°C, but its stability dropped to 26 hours at 25°C and 6.4 hours at 37°C. nih.gov
Accelerated stability studies, where products are exposed to higher temperatures (e.g., 40°C), are used to predict shelf-life under normal storage conditions. teb.org.tr These studies confirm that the loss of drug content is more pronounced at accelerated temperature conditions compared to real-time conditions. teb.org.tr The degradation of both compounds generally follows first-order reaction kinetics, with the rate of degradation being directly proportional to temperature. researchgate.net
| Temperature | Amoxicillin Shelf-Life (t90) | Clavulanic Acid Shelf-Life (t90) |
| 4°C | 80.3 hours nih.gov | 152 hours nih.gov |
| 25°C | 24.8 hours nih.gov | 26 hours nih.gov |
| 37°C | 9 hours nih.gov | 6.4 hours nih.gov |
| 40°C (pH ~6.5) | 4.85 hours nih.govresearchgate.net | 1.38 hours nih.govresearchgate.net |
This table presents the time until 10% of the initial drug concentration has degraded (t90), based on data from studies on aqueous solutions. Shelf-life can vary with concentration and pH.
The stability of amoxicillin and clavulanate in aqueous solutions is highly dependent on the pH of the medium. nih.govakjournals.com However, the two components exhibit different optimal pH ranges for stability. akjournals.comnih.gov Amoxicillin is most stable in acidic conditions, with its stability decreasing as the pH increases. akjournals.comnih.govakjournals.com In one study, after 24 hours, 79.6% of amoxicillin remained at pH 3.0, compared to 72.4% at pH 7.0 and 68.2% at pH 10.0. akjournals.com
In contrast, clavulanate demonstrates maximum stability in the neutral pH range, approximately between pH 6.0 and 6.3. ymaws.com Its degradation is significantly accelerated in both acidic and alkaline environments. akjournals.comnih.govakjournals.com A study showed that after 24 hours at pH 7.0, 41.4% of clavulanate remained, while only 0.3% was left at pH 3.0 and 11.7% at pH 10.0. akjournals.com This "U-shaped" pH-stability profile for clavulanate means that deviations from the optimal neutral pH lead to rapid degradation. google.com
| Component | Optimal pH for Stability | Stability at Different pH Values |
| Amoxicillin | Acidic (e.g., pH 3.0) akjournals.comnih.govakjournals.com | Stability decreases as pH increases toward alkaline. akjournals.com |
| Clavulanate | Neutral (pH 6.0-6.3) ymaws.com | Degradation is significantly faster at acidic and alkaline pH. akjournals.comnih.govakjournals.com |
Exposure to light, particularly sunlight, can also contribute to the degradation of amoxicillin-clavulanate. jocpr.com Studies have shown that both amoxicillin and clavulanic acid are susceptible to photolysis. nih.gov One study demonstrated that β-lactam antibiotics, including amoxicillin, are degradable by simulated sunlight, with half-lives ranging from 3.2 to 7.0 hours. nih.gov Another study investigating reconstituted co-amoxiclav solutions found that while temperature affected both components, only the degradation of clavulanic acid appeared to be significantly affected by light conditions. researchgate.net Therefore, protecting pharmaceutical preparations from light is another important consideration for maintaining product stability.
pH Dependence of Stability and Degradation
Degradation Pathways and Identified Degradation Products
The degradation of amoxicillin and clavulanate proceeds through specific chemical pathways, primarily initiated by the factors mentioned above. The breakdown of the core beta-lactam structure is central to the loss of antibacterial activity.
The primary degradation pathway for amoxicillin, especially in the presence of moisture or under non-optimal pH conditions, is the hydrolysis of its β-lactam ring. europeanpharmaceuticalreview.compharmacophorejournal.com The β-lactam ring is a four-membered cyclic amide that is inherently strained and susceptible to nucleophilic attack, particularly by water (hydrolysis) or hydroxide (B78521) ions. pharmacophorejournal.commdpi.com This reaction opens the ring, leading to the formation of inactive degradation products. nih.govresearchgate.net
The main initial product of this hydrolytic cleavage is amoxicilloic acid. nih.govresearchgate.net This compound is antibiotically inactive because the integrity of the β-lactam ring is essential for binding to penicillin-binding proteins (PBPs) in bacterial cell walls, which is the mechanism of action for amoxicillin. researchgate.netnih.gov Further degradation can occur, leading to other products, but the initial ring-opening step is the crucial one that results in the loss of therapeutic efficacy. nih.govresearchgate.net This hydrolytic breakdown can be catalyzed by acidic or basic conditions and is accelerated by increased temperatures.
Hydrolysis of Beta-Lactam Ring in Clavulanic Acid
Clavulanic acid is notably unstable, a characteristic primarily attributed to the high susceptibility of its beta-lactam ring to hydrolysis. europeanpharmaceuticalreview.comscielo.br This compound is highly hygroscopic, readily absorbing moisture from the environment, which acts as a key trigger for its degradation. europeanpharmaceuticalreview.comresearchgate.net The degradation process involves the hydrolytic cleavage of the amide bond within the beta-lactam ring, a reaction catalyzed by the presence of water or other nucleophilic groups. scielo.brresearchgate.net This ring-opening event results in inactive compounds, thereby diminishing the drug's effectiveness in inhibiting beta-lactamase enzymes. europeanpharmaceuticalreview.com
The instability of clavulanic acid is significantly more pronounced than that of many penicillins. scielo.br Its degradation is influenced by several factors, including pH, temperature, and the presence of certain chemical species. researchgate.netresearchgate.net For instance, studies have shown that amine groups from compounds like ammonium (B1175870) salts and some amino acids can attack the lactam carboxyl group, facilitating the opening of the beta-lactam ring. jmb.or.kr This inherent chemical lability makes protecting clavulanic acid from moisture a paramount challenge in formulation science. europeanpharmaceuticalreview.comresearchgate.net
| Factor | Influence on Clavulanic Acid Degradation |
| Moisture/Humidity | Acts as a primary catalyst for hydrolysis of the beta-lactam ring. europeanpharmaceuticalreview.comresearchgate.net |
| pH | Stability is highly pH-dependent, with optimal stability observed around pH 6.0-6.3. researchgate.netresearchgate.net |
| Temperature | Elevated temperatures accelerate the rate of hydrolytic degradation. researchgate.net |
| Nucleophiles | Presence of water, ammonium ions, or amine groups can initiate nucleophilic attack on the beta-lactam ring. scielo.brjmb.or.kr |
Formation of Specific Related Substances (e.g., related substance G for clavulanate)
During the production of potassium clavulanate, specific impurities, known as related substances, can be formed. One of the most significant of these is "related substance G," which is a primary impurity found in commercial potassium clavulanate and directly impacts the quality of the final product. scielo.brscielo.br
Research indicates that related substance G is not a product of simple chemical degradation during storage but is synthesized during the fermentation process by Streptomyces clavuligerus. scielo.brscielo.brbvsalud.org Its concentration has been shown to increase as the fermentation progresses. scielo.brscielo.br Studies into its synthetic mechanism have identified L-tyrosine and succinic acid as the biological precursors for its formation. scielo.brbvsalud.orggrafiati.com The biosynthesis is catalyzed by an extracellular enzyme present in the fermentation supernatant. scielo.brbvsalud.orggrafiati.com Controlling the formation of this impurity during fermentation is crucial for improving the purity and yield of clavulanic acid. researchgate.net
The table below details the formation of related substance G alongside clavulanic acid during a typical fermentation process.
| Fermentation Stage (Time) | Clavulanic Acid (g/L) | Related Substance G (g/L) |
| Sterilized Medium (0 h) | 0 | 0 |
| Early Stage (24 h) | - | - |
| Middle Stage (48 h) | 2.07 | 0.026 |
| Later Stage (72 h) | - | 0.070 |
| Final Stage (96 h) | 4.87 | 0.108 |
| Data shows the content of clavulanic acid and related substance G during the fermentation process. scielo.brresearchgate.net |
Strategies for Enhancing Chemical Stability in Pharmaceutical Formulations
Given the inherent instability of amoxicillin and particularly clavulanate, several strategies are employed during pharmaceutical development to protect the integrity of the APIs and ensure the product's shelf-life and efficacy.
Formulation Design and Excipient Selection
The selection of appropriate excipients is a foundational strategy for stabilizing amoxicillin-clavulanate formulations. A primary consideration is the moisture content of the excipients themselves. The use of materials with low levels of free or active water is recommended to minimize moisture-induced degradation of the APIs.
In solid dosage forms like tablets, the choice of functional excipients is critical. researchgate.net
Diluents and Binders: Microcrystalline cellulose (B213188) is a common choice.
Disintegrants: To ensure rapid tablet breakup and dissolution, superdisintegrants such as sodium starch glycolate, crospovidone, and croscarmellose sodium are often incorporated. innovareacademics.inbrieflands.com
Lubricants: Magnesium stearate (B1226849) is frequently used to facilitate the tablet manufacturing process. innovareacademics.in
Desiccants: To combat moisture ingress after packaging, desiccants like silica (B1680970) gel packs are often included in the final product container as an essential protective measure. europeanpharmaceuticalreview.com
| Excipient Type | Example(s) | Role in Stability/Formulation |
| Superdisintegrant | Sodium Starch Glycolate, Crospovidone | Facilitates rapid tablet disintegration. innovareacademics.inbrieflands.com |
| Diluent | Microcrystalline Cellulose | Provides bulk and aids in tablet compression. researchgate.net |
| Sweetener/Flavor | Aspartame, Mannitol | Improves palatability, especially in chewable or dispersible tablets. innovareacademics.inbrieflands.com |
| Lubricant | Magnesium Stearate | Prevents tablet ingredients from sticking to manufacturing equipment. innovareacademics.in |
| In-pack Desiccant | Silica Gel | Absorbs ambient moisture within the primary packaging to protect the APIs. europeanpharmaceuticalreview.com |
Coating Technologies to Mitigate Moisture Ingress
Film coating is one of the most effective methods for protecting solid dosage forms of amoxicillin-clavulanate from environmental moisture. europeanpharmaceuticalreview.com This involves applying a thin, uniform layer of a polymer-based film onto the surface of the tablet core.
While traditional coatings based on hydroxypropyl methylcellulose (B11928114) (HPMC) offer some protection, advanced moisture-barrier coating systems have demonstrated superior performance. hubspotusercontent-na1.netcolorcon.com Coatings based on polyvinyl alcohol (PVA) are particularly effective at preventing moisture ingress. europeanpharmaceuticalreview.comcolorcon.com These specialized film coatings, such as Opadry® amb II, provide a robust barrier that significantly enhances the stability of the highly moisture-sensitive clavulanic acid. hubspotusercontent-na1.netcolorcon.com
Studies comparing different coating strategies have highlighted the significant protective advantage of specialized moisture-barrier coatings.
| Tablet Type | Clavulanic Acid Stability (after 6 months accelerated stability) | Amoxicillin Stability (after 6 months accelerated stability) |
| Uncoated | Failed USP Assay | - |
| HPMC-Coated | Failed USP Assay | - |
| Opadry® amb II (PVA-based) Coated | Passed USP Assay | Showed 5% more amoxicillin present compared to other tablets. |
| Data from a stability study comparing uncoated, HPMC-coated, and Opadry® amb II coated tablets. hubspotusercontent-na1.net |
In-use stability studies further confirm these findings, showing that after removal from primary packaging, the clavulanic acid in uncoated and HPMC-coated tablets can be completely depleted within a 10-day period, whereas tablets with a PVA-based moisture barrier coating maintain acceptable levels of the API. colorcon.com
pH Adjustment in Reconstituted Solutions
The stability of both amoxicillin and clavulanate in aqueous solution is profoundly influenced by pH. researchgate.netresearchgate.net The maximum stability for both compounds is generally found in the slightly acidic to neutral pH range, with an optimal pH often cited as being around 6.0 to 6.3. researchgate.netresearchgate.netresearchgate.net However, upon reconstitution, intravenous formulations of amoxicillin-clavulanate can have a pH in the alkaline range of 8.5 to 9.5, a condition under which clavulanate degrades rapidly. researchgate.net
A key strategy to enhance the stability of liquid preparations, particularly for continuous infusion, is the adjustment of the solution's pH towards the optimal range. nih.gov Research has demonstrated that lowering the pH of reconstituted solutions can dramatically extend the shelf-life of both amoxicillin and clavulanate. researchgate.netnih.gov
A study on solutions stored in elastomeric infusers at 2.9°C showed a remarkable improvement in stability with pH adjustment.
| Parameter | Unadjusted Solution | pH-Adjusted Solution |
| Initial pH | 8.73 | 6.52 |
| Shelf-life (t⁹⁰) of Amoxicillin | 72 hours | >263.8 hours |
| Shelf-life (t⁹⁰) of Clavulanate | 72 hours | >263.8 hours |
| Data from a stability study of 1 mg/mL amoxicillin and 0.2 mg/mL clavulanate solution at 2.9°C. dovepress.comnih.gov |
This adjustment extended the stability of both drugs from 3 days to over 11 days, highlighting pH control as a critical strategy for improving the viability of reconstituted amoxicillin-clavulanate solutions for extended administration protocols. nih.gov
Separate Container Administration for Improved Stability
The inherent instability of the combined amoxicillin-clavulanate formulation, particularly in aqueous solutions at room temperature, poses a significant challenge for certain clinical applications, such as prolonged or continuous intravenous infusions. nih.govresearchgate.net This limitation has prompted research into alternative administration strategies to enhance the stability of both active pharmaceutical ingredients (APIs). One effective strategy is the preparation, storage, and administration of amoxicillin and clavulanic acid in separate containers, to be mixed only at the point of administration (e.g., via a Y-site). nih.gov
Kinetic studies have indicated a potential catalytic effect between amoxicillin and clavulanic acid when they are present in the same solution. nih.gov This interaction, where one compound may accelerate the degradation of the other, is a key factor in the reduced shelf-life of the combined product. nih.gov By keeping the solutions separate until administration, this catalytic degradation can be circumvented, leading to a significant improvement in the stability of both drugs. nih.gov
Detailed Research Findings
A pivotal study investigated the physicochemical stability of amoxicillin and clavulanic acid when prepared and stored as individual solutions. dovepress.com The research utilized a stability-indicating high-performance liquid chromatography (HPLC) method to quantify the concentration of each compound over time at various temperatures relevant to clinical practice. nih.govdovepress.com The findings demonstrated a markedly superior shelf-life for both amoxicillin and clavulanic acid in separate solutions compared to previously reported data for the combined (co-amoxiclav) formulation. nih.govdovepress.com
The stability of both compounds was found to be significantly influenced by temperature, with greater stability observed at lower temperatures. nih.gov When stored separately, both amoxicillin and clavulanic acid demonstrated sufficient stability to be suitable for continuous infusion over a 24-hour period. nih.govdovepress.com
The following table summarizes the stability data, defined as the time (in hours) for the compound to retain at least 90% of its initial concentration, at different storage temperatures when prepared in separate containers.
Stability of Separately Stored Amoxicillin and Clavulanic Acid Solutions
| Compound | Storage Temperature | Time to 90% Concentration (t90) in hours |
|---|---|---|
| Amoxicillin | 4°C (Refrigerated) | 80.3 |
| 25°C (Room Temperature) | 24.8 | |
| 37°C (Body Temperature) | 9.0 | |
| Clavulanic Acid | 4°C (Refrigerated) | 152.0 |
| 25°C (Room Temperature) | 26.0 | |
| 37°C (Body Temperature) | 6.4 |
Data derived from studies on separately prepared solutions for administration. nih.govnih.govdovepress.com
These results contrast sharply with the stability of the combined amoxicillin-clavulanate product. For instance, studies on co-amoxiclav have shown that clavulanic acid's shelf-life can be as short as 3 to 5.5 hours at room temperature. researchgate.netdovepress.com The enhanced stability achieved through separate container administration is crucial for enabling administration methods that optimize the pharmacodynamic profile of the antibiotic, such as continuous infusion. nih.gov Preliminary nuclear magnetic resonance (NMR) spectroscopy has also supported these findings, showing that the rate of degradation is accelerated when amoxicillin and clavulanic acid are prepared in a combined solution. dovepress.com
The table below provides a comparison of stability between the separate and combined formulations at room temperature.
Comparative Stability at Room Temperature (~25°C)
| Formulation | Compound | Approximate Time to 90% Concentration (t90) in hours |
|---|---|---|
| Separate Containers | Amoxicillin | 24.8 nih.gov |
| Clavulanic Acid | 26.0 nih.gov | |
| Combined (Co-amoxiclav) | Amoxicillin | ~5.9 - 8.8 researchgate.net |
| Clavulanic Acid | ~3.0 - 7.5 dovepress.com |
This table compares data from separate studies to illustrate the stability difference.
Biosynthesis and Synthetic Approaches of Clavulanic Acid
Clavulanic Acid Biosynthesis in Streptomyces clavuligerus
Clavulanic acid is a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus. mdpi.com Its biosynthesis is a complex process that has been the subject of extensive research, combining biochemical studies and molecular genetics. nih.gov The pathway involves a series of enzymatic reactions that convert primary metabolites into the final complex structure. encyclopedia.pubnih.gov The genes responsible for this synthesis are clustered together on the bacterium's chromosome, often near the genes for cephamycin biosynthesis. nih.govfrontiersin.org
Precursor Utilization and Metabolic Pathways (e.g., L-Arginine, Glyceraldehyde-3-Phosphate, Pyruvate, Glycine)
The biosynthesis of the clavulanic acid molecule originates from the condensation of two primary metabolites: a C5 precursor derived from L-arginine and a C3 precursor derived from glyceraldehyde-3-phosphate (G3P). asm.orgjapsonline.comjapsonline.com While L-glutamic acid and L-glycine were initially considered, L-arginine was confirmed as the C5 precursor in the mid-1990s. japsonline.comjapsonline.com Although L-arginine is a C6 molecule, its ureido group is lost during the pathway, resulting in the retention of five of its carbon atoms in the final structure. japsonline.comjapsonline.com
Glyceraldehyde-3-phosphate, an intermediate of glycolysis, serves as the C3 precursor. encyclopedia.pubjapsonline.com Studies have shown that glycerol (B35011) is a preferred carbon source for S. clavuligerus to enhance clavulanic acid production, as it is efficiently channeled into the G3P pool. mdpi.comnih.gov The metabolic flux towards clavulanic acid synthesis is therefore heavily dependent on the activity of central metabolic pathways like the tricarboxylic acid (TCA) cycle and the urea (B33335) cycle for the supply of L-arginine, and glycolysis for the supply of G3P. mdpi.comjapsonline.com Some research also suggests the incorporation of atoms from glycine (B1666218), potentially supplied through the degradation of threonine. mdpi.comjapsonline.com Pyruvate has also been identified as a likely primary metabolic precursor. nih.gov
Table 1: Primary Precursors in Clavulanic Acid Biosynthesis
| Precursor | Role | Metabolic Origin |
|---|---|---|
| L-Arginine | C5 Precursor | Urea Cycle, TCA Cycle Intermediates |
| Glyceraldehyde-3-Phosphate (G3P) | C3 Precursor | Glycolysis (from Glycerol) |
| Pyruvate | Likely Precursor | Glycolysis |
Molecular Genetics of Biosynthetic Gene Clusters
The genetic blueprint for clavulanic acid production in Streptomyces clavuligerus is organized into a dedicated gene cluster located on the bacterial chromosome. nih.govnih.gov This cluster is situated immediately adjacent to the genes responsible for the biosynthesis of another β-lactam compound, cephamycin C. nih.govnih.gov
Initial studies suggested that a core set of eight genes was sufficient for clavulanic acid biosynthesis. nih.govnih.gov However, subsequent research expanded the cluster, identifying several additional genes essential for the process. nih.govasm.org The cluster contains not only structural genes, which encode the enzymes that directly catalyze the steps in the biosynthetic pathway, but also regulatory genes that control the expression of the entire cluster. mdpi.comoup.com Key pathway-specific positive regulators, such as ccaR and claR, play a crucial role in activating transcription of the biosynthetic genes. mdpi.comnih.gov The disruption or absence of these regulatory or structural genes leads to a significant decrease or complete loss of clavulanic acid production. asm.org
The table below details some of the key genes within the clavulanic acid biosynthetic cluster and their respective functions.
| Gene | Encoded Protein/Putative Function | Reference(s) |
| ceas2 (orf2) | N²-(2-carboxyethyl)arginine synthase; catalyzes the initial condensation step. | slu.sewikipedia.org |
| bls (orf3) | β-lactam synthetase; forms the monocyclic β-lactam ring. | slu.sewikipedia.org |
| cas2 (orf5) | Clavaminate synthase; a multifunctional oxygenase. | slu.sewikipedia.org |
| cad (orf9) | Clavulanic acid dehydrogenase; catalyzes the final reduction to clavulanic acid. | nih.govslu.se |
| cyp (orf10) | Cytochrome P-450 enzyme, likely involved in a late-stage oxidative reaction. | nih.govmicrobiologyresearch.org |
| fd (orf11) | Ferredoxin, presumed to work with the cytochrome P450 enzyme. | nih.govasm.org |
| orf17 | N-glycyl-clavaminic acid synthetase; involved in stereochemical inversion. | nih.gov |
| ccaR / claR | Pathway-specific regulatory proteins that activate gene expression. | mdpi.comoup.com |
Metabolic Engineering and Strain Improvement Strategies for Overproduction
To meet the high commercial demand for clavulanic acid, significant effort has been invested in metabolic engineering and strain improvement of Streptomyces clavuligerus to achieve overproduction. mdpi.compsu.edu These strategies focus on rationally modifying the bacterium's genetic and metabolic networks to channel more resources towards the synthesis of the target compound. mdpi.compsu.edu
A primary and highly effective strategy involves the overexpression of pathway-specific positive regulatory genes. mdpi.com Amplifying the expression of regulators like ccaR and claR enhances the transcription of the entire biosynthetic gene cluster, leading to increased production. mdpi.comnih.govoup.com For instance, placing ccaR under the control of a strong promoter led to a 25.9-fold increase in clavulanic acid yield compared to the control strain. nih.gov
Another successful approach is to increase the gene dosage of crucial biosynthetic enzymes. tandfonline.com Overexpressing the gene for clavaminate synthase (cas2), a key enzyme in the pathway, has been shown to boost clavulanic acid production by up to five-fold. nih.govtandfonline.com
Furthermore, redirecting metabolic flux towards the clavulanic acid pathway by eliminating competing metabolic reactions is a powerful technique. tandfonline.com One key precursor for clavulanic acid is glyceraldehyde-3-phosphate (G3P). tandfonline.com By disrupting the gap genes, which encode for glyceraldehyde-3-phosphate dehydrogenases that pull G3P into glycolysis, the precursor pool for clavulanic acid synthesis is increased. tandfonline.com This specific modification has resulted in a two-fold increase in production. tandfonline.com Advanced techniques such as reporter-guided mutagenesis are also employed to screen for and select mutant strains that exhibit desirable traits, such as more efficient utilization of precursors or higher expression of regulatory genes. oup.com
Optimization of Environmental Conditions (e.g., Phosphate (B84403) Limitation, pH, Temperature, Aeration, Shear Forces)
Beyond genetic manipulation, optimizing the fermentation environment is critical for maximizing clavulanic acid yields. nih.gov Each environmental parameter can significantly influence bacterial growth and secondary metabolite production. nih.govfrontiersin.org
| Parameter | Optimal Condition/Effect | Reference(s) |
| Phosphate | Production is repressed by high phosphate levels; phosphate-limited media (<100 mmol L⁻¹) are required. | nih.govmdpi.comfrontiersin.org |
| pH | Favored at neutral or slightly acidic conditions, typically around pH 6.8. Controlled acid stress (e.g., gradual reduction to 6.3) can enhance yield. | mdpi.comnih.govmdpi.com |
| Temperature | Lower temperatures (e.g., 20-25°C) improve the stability of the clavulanic acid molecule, leading to higher final titers. | mdpi.comnih.govmdpi.com |
| Aeration | High aeration is beneficial. Maintaining dissolved oxygen concentration above 40% is optimal. | nih.govresearchgate.net |
| Shear Forces | High shear forces from vigorous agitation (e.g., stirring at 250-400 rpm) promote both biomass and clavulanic acid production. | mdpi.comnih.govresearchgate.net |
Carbon and Nitrogen Flux Management
The efficient synthesis of clavulanic acid is highly dependent on the management of metabolic fluxes, particularly the directed supply of carbon and nitrogen precursors. mdpi.comnih.gov The molecule is assembled from two primary building blocks: a C3 unit derived from glyceraldehyde-3-phosphate (GAP) and a C5 unit derived from the amino acid L-arginine. mdpi.comnih.gov
Glycerol is widely recognized as the preferred carbon source for clavulanic acid production. mdpi.comnih.govfrontiersin.org Its metabolism directly yields GAP, a key precursor that feeds into the clavam pathway. mdpi.comfrontiersin.org Managing the carbon flux, therefore, focuses on maximizing the availability of GAP for clavulanic acid synthesis over its consumption in primary metabolic pathways like glycolysis. mdpi.com
For the nitrogen component, L-arginine serves as the C5 precursor. mdpi.comnih.gov Consequently, the fermentation medium is often enriched with complex organic nitrogen sources, such as soybean flour and soybean protein isolate. mdpi.comfrontiersin.orgasm.org These sources provide a rich supply of various amino acids that can be metabolically converted into L-arginine. mdpi.comasm.org Direct supplementation of the culture medium with specific amino acids has proven to be a successful strategy for boosting yields. mdpi.com Adding L-arginine, L-threonine, or L-glutamate has been shown to significantly enhance production. mdpi.comasm.orgnih.gov L-glutamate is particularly effective as it fuels the urea cycle, which in turn increases the intracellular synthesis of arginine. mdpi.com Achieving a proper balance between the carbon and nitrogen sources (C/N ratio) is essential for maintaining a high rate of production. nih.gov
Chemical Synthesis of Clavulanic Acid and Analogs
Overview of Synthetic Routes
While the industrial production of clavulanic acid relies exclusively on the fermentation of Streptomyces clavuligerus, various routes for its total chemical synthesis have been explored in academic research. frontiersin.org However, due to the complexity of the molecule and the number of steps involved, large-scale chemical synthesis is not considered commercially viable compared to the efficiency of the biological fermentation process. frontiersin.org
Research into the chemical synthesis of clavulanic acid and its analogs has been driven primarily by the desire to create novel β-lactam compounds with potential antibiotic or β-lactamase inhibitory properties. Some of these synthetic strategies have utilized clavulanic acid itself, obtained from fermentation, as a starting material to generate new, structurally related molecules. For example, clavulanic acid has been chemically converted into exocyclic penem (B1263517) structures to investigate how these modifications affect its biological activity. These efforts, while not leading to a commercial synthesis route for clavulanic acid, have contributed to the broader understanding of structure-activity relationships in β-lactam chemistry.
Challenges in Stereochemical Control and Yield
The commercial production of clavulanic acid is conducted through fermentation of Streptomyces clavuligerus, as total chemical synthesis is hampered by significant challenges. slu.seresearchgate.net The primary difficulties in the chemical synthesis of clavulanic acid lie in controlling its complex stereochemistry and achieving satisfactory yields. slu.senih.gov
The clavulanic acid molecule possesses a bicyclic nucleus with a β-lactam ring fused to an oxazolidine (B1195125) ring. nih.gov For effective β-lactamase inhibition, a specific three-dimensional arrangement, the (3R, 5R) stereochemistry, is required. slu.senih.gov The biosynthetic pathway in S. clavuligerus produces the intermediate (3S, 5S)-clavaminic acid, which must undergo a crucial stereochemical inversion to the active (3R, 5R) configuration. nih.govmdpi.comacs.org This natural process involves multiple enzymatic steps, including the formation of an N-glycyl-clavaminic acid intermediate, highlighting the inherent complexity of establishing the correct stereocenters. nih.govmdpi.comresearchgate.net
Exploration of Clavulanic Acid Derivatives as Beta-Lactamase Inhibitors
The success of clavulanic acid as a β-lactamase inhibitor has spurred research into the synthesis and evaluation of its derivatives to explore structure-activity relationships and potentially discover compounds with improved or novel properties. rsc.orgoup.com These explorations have involved modifying various parts of the clavulanic acid scaffold.
One area of focus has been the modification of the C-3 carboxyl group. Studies have shown that analogues of clavulanic acid lacking this carboxyl group are potent, irreversible inhibitors of both plasmid and chromosomally mediated β-lactamases. nih.gov While these specific derivatives exhibit low intrinsic antibacterial activity, they effectively potentiate the action of antibiotics like ampicillin (B1664943) and cephaloridine (B1668813) against bacteria that produce β-lactamase. nih.gov
Other derivatives have been prepared through isomerisation and reduction. The isomerisation of the Z-double bond in clavulanic acid leads to the E-isomer, known as isoclavulanic acid. rsc.org Reduction of the ethylidene side chain yields dihydroclavulanic acid. rsc.org The evaluation of these and other derivatives, such as various esters, helps to elucidate which structural features are essential for inhibitory activity. rsc.org
More complex derivatives have also been synthesized using a "pro-dual-drug" concept, where clavulanic acid is chemically linked to a β-lactam antibiotic like amoxicillin (B794). nih.gov These compounds are designed to release both the antibiotic and the inhibitor upon administration. Examples of such synthesized derivatives include 6-β-[(R)-2-(amino)-2-(4-(clavulano-9-O-yl)phenylacetamido)]penicillanic acid. nih.gov These novel compounds have demonstrated notable activity against β-lactamase-producing microorganisms and function as potent inhibitors of various bacterial β-lactamases. nih.gov A fused tricyclic carbapenem (B1253116) derivative of clavulanic acid was found to inhibit AmpC-lactamase with a potency 2,000-fold greater than clavulanic acid itself. biomedpharmajournal.org
The table below summarizes findings on various classes of clavulanic acid derivatives.
| Derivative Class | Research Findings | Reference |
|---|---|---|
| Analogues Lacking C-3 Carboxyl Group | Potent, irreversible inhibitors of plasmid and chromosomally mediated β-lactamases. Potentiate ampicillin and cephaloridine activity. | nih.gov |
| Isoclavulanic Acid (E-isomer) | Created via isomerisation of the natural Z-isomer for structure-activity studies. | rsc.org |
| Dihydroclavulanic Acid | Prepared by reduction of the ethylidene side chain to evaluate the role of the double bond. | rsc.org |
| Ester Derivatives (e.g., p-nitrobenzyl ester) | Synthesized for structural confirmation and chemical studies. | rsc.org |
| Fused Tricyclic Carbapenem Derivatives | Showed significantly more potent inhibition of AmpC-lactamase compared to clavulanic acid. | biomedpharmajournal.org |
| Amoxicillin-Clavulanate Prodrugs | Functioned as potent inhibitors of various bacterial β-lactamases and showed a broadened spectrum of antibacterial activity compared to amoxicillin alone. | nih.gov |
Future Directions in Amoxicillin Clavulanate Research
Addressing Evolving Bacterial Resistance Mechanisms
The primary challenge to amoxicillin-clavulanate's effectiveness lies in the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring of amoxicillin (B794), rendering it inactive. nih.govmdpi.com While clavulanic acid was designed to inhibit these enzymes, the emergence of novel and more complex β-lactamases, alongside other resistance pathways, necessitates new strategies.
Strategies Against Emerging Beta-Lactamases (e.g., MBLs, specific ESBLs, Carbapenemases)
The landscape of β-lactamase-mediated resistance is constantly changing. pnas.org Extended-spectrum β-lactamases (ESBLs) and carbapenemases, such as KPC and OXA-type enzymes, present a significant threat. mdpi.comnih.gov Even more concerning is the rise of metallo-β-lactamases (MBLs), which utilize zinc ions in their active site and are not inhibited by traditional β-lactamase inhibitors like clavulanic acid. mdpi.commdpi.com
Strategies to combat these emerging enzymes include:
Developing new β-lactamase inhibitors: Research is focused on creating inhibitors with a broader spectrum of activity. nih.gov For instance, avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, has shown efficacy against a range of β-lactamases, including ESBLs, KPC enzymes, and some class D (OXA-type) enzymes. nih.govmdpi.com The combination of aztreonam (B1666516) and avibactam is being explored to target MBL-producing bacteria, as aztreonam is stable against MBLs but susceptible to other β-lactamases that are often co-produced. mdpi.commedintensiva.org
Investigating novel inhibitor scaffolds: Boron-based inhibitors, such as xeruborbactam, are in development and have demonstrated broad-spectrum activity against serine and metallo-β-lactamases. mdpi.com These compounds work by irreversibly binding to the active site of the β-lactamase. wikipedia.org
Counteracting Non-Enzymatic Resistance Pathways
Beyond enzymatic degradation, bacteria have developed other ways to resist amoxicillin-clavulanate. These non-enzymatic mechanisms include:
Efflux Pumps: These are membrane proteins that actively pump antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug. mdpi.comfrontiersin.org The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the susceptibility of resistant bacteria. nih.gov
Porin Mutations: Changes in the structure or number of porin channels in the outer membrane of Gram-negative bacteria can restrict the entry of antibiotics like amoxicillin. nih.gov
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the target of β-lactam antibiotics, can reduce the binding affinity of amoxicillin, leading to resistance. mdpi.com
Rational Design and Discovery of Next-Generation Beta-Lactamase Inhibitors
The limitations of current β-lactamase inhibitors have spurred the use of rational, structure-based design methods to create more potent and broad-spectrum molecules. nih.govresearchgate.net
Structure-Based Drug Design Approaches
This approach leverages the three-dimensional structures of β-lactamase enzymes to design inhibitors that bind with high affinity and specificity. mdpi.com Techniques like X-ray crystallography and computational modeling allow researchers to visualize the active site of the enzyme and design molecules that fit perfectly, blocking its function. nih.gov This method has been successfully used to develop new inhibitors for various drug targets and is now being applied to overcome β-lactamase-mediated resistance. diva-portal.org
Fragment-based design is another powerful strategy. It involves screening small chemical fragments to identify those that bind to the enzyme's active site. pnas.org These fragments can then be linked or optimized to create a highly potent inhibitor. pnas.org This approach led to the development of boronic acid inhibitors with significantly improved affinity. pnas.org
Development of Inhibitors with Broader Spectrum Activity and Irreversible Action
A key goal in inhibitor development is to create compounds that are effective against a wide range of β-lactamases, including the problematic class C cephalosporinases and class D carbapenemases, which are often resistant to older inhibitors. nih.gov Newer inhibitors like avibactam and relebactam (B560040) have a broader spectrum of activity than clavulanic acid. nih.govresearchgate.net
Furthermore, the development of irreversible inhibitors is a major focus. wikipedia.org Unlike reversible inhibitors, which can dissociate from the enzyme, irreversible inhibitors form a stable, covalent bond with the active site, permanently deactivating the enzyme. patsnap.com This offers a significant advantage in overcoming high levels of β-lactamase production. wikipedia.org
Table of Emerging Beta-Lactamase Inhibitors and their Characteristics
| Inhibitor | Class | Mechanism of Action | Spectrum of Activity |
| Avibactam | Diazabicyclooctane (DBO) | Reversible, covalent | Class A (including KPC), Class C, some Class D (OXA-48) nih.govmdpi.compatsnap.com |
| Relebactam | Diazabicyclooctane (DBO) | Reversible, covalent | Class A and Class C enzymes mdpi.comresearchgate.net |
| Vaborbactam | Boronic acid derivative | Reversible, covalent | Class A (including KPC) and Class C enzymes mdpi.compatsnap.com |
| Taniborbactam | Bicyclic boronate | Reversible, covalent | Serine and metallo-β-lactamases mdpi.com |
| Xeruborbactam | Boron-based | Irreversible | Broad-spectrum including serine (A-D) and metallo-β-lactamases mdpi.com |
| Enmetazobactam | Penicillanic acid sulfone derivative | Irreversible | Class A β-lactamases, including KPC mdpi.com |
Advanced Pharmacokinetic/Pharmacodynamic Modeling to Inform Research
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools for optimizing antibiotic therapy and informing future research. frontiersin.org PK describes how the body processes a drug (absorption, distribution, metabolism, and excretion), while PD describes the relationship between drug concentration and its effect on the bacteria. frontiersin.org
By integrating PK/PD principles, researchers can:
Optimize Dosing Regimens: PK/PD models can simulate how different dosing strategies affect drug concentrations at the site of infection and predict the likelihood of successful treatment. oup.com For amoxicillin-clavulanate, these models can help determine the optimal dose and frequency of administration to maintain concentrations above the minimum inhibitory concentration (MIC) for a sufficient duration. oup.comoup.com
Inform Clinical Trials: These models are crucial in the design of clinical trials for new antibiotic combinations, helping to select appropriate doses and patient populations. frontiersin.org
Predict Resistance Development: PK/PD modeling can help understand how drug exposure influences the selection and amplification of resistant bacterial strains. This knowledge is vital for developing strategies to minimize the emergence of resistance.
Recent studies have used population PK modeling to refine dosing recommendations for amoxicillin-clavulanate in specific patient populations, such as critically ill patients, where standard dosing may not be adequate. oup.com Furthermore, PK/PD analyses are being used to evaluate novel combinations, such as amoxicillin with immunostimulatory agents, to enhance efficacy. mdpi.com Future research will likely incorporate artificial intelligence and machine learning to create more personalized PK/PD models that can predict individual patient responses with greater accuracy. frontiersin.org
Novel Approaches in Biosynthesis and Production Optimization
Future research in the biosynthesis and production of amoxicillin and clavulanate is increasingly focused on enzymatic and biotechnological advancements to enhance efficiency, yield, and sustainability.
The enzymatic synthesis of amoxicillin is a key area of optimization research. mdpi.comaiche.org This process involves the reaction of 6-aminopenicillanic acid (6-APA) with an acyl donor, typically D-p-hydroxyphenylglycine methyl ester (PHPGME). mdpi.com A critical challenge in this synthesis is the competing hydrolysis reactions of both the substrate (PHPGME) and the product (amoxicillin). mdpi.com To address this, dynamic modeling and simulation are being employed to establish optimal control policies for batch enzymatic synthesis. researchgate.net By creating kinetic models that account for temperature dependencies, researchers can determine optimal temperature profiles to maximize amoxicillin yield while minimizing the formation of by-products like p-hydroxyphenyl glycine (B1666218) (PHPG). mdpi.comresearchgate.net One innovative approach involves a one-pot, two-step enzymatic synthesis using penicillin acylase from Kluyvera citrophila. nih.gov In this process, the addition of zinc ions forms a complex with the produced amoxicillin, shifting the reaction equilibrium towards the product and achieving significantly higher yields. nih.gov
The biosynthesis of clavulanic acid, produced by the bacterium Streptomyces clavuligerus, is another major focus. researchgate.netmdpi.com The biosynthetic pathway is complex, starting from the precursors L-arginine and glyceraldehyde-3-phosphate. nih.govmdpi.com Research has identified and characterized the gene cluster responsible for clavulanic acid production, including key enzymes like N2-(2-carboxyethyl)-arginine synthase (CEAS), β-lactam synthetase (BLS), and clavaminate synthase. nih.govresearchgate.net A deeper understanding of this pathway and its regulatory genes, such as ccaR and claR, opens avenues for metabolic engineering to overproduce clavulanic acid. nih.gov Strategies include overexpressing key biosynthetic genes and disrupting competing metabolic pathways to channel more metabolic flux towards clavulanic acid synthesis. nih.govmdpi.com Optimization of fermentation conditions, such as using glycerol (B35011) as a carbon source and supplementing with amino acid precursors, has also been shown to significantly increase yields. frontiersin.orgnih.gov
Table 1: Key Enzymes and Genes in Clavulanic Acid Biosynthesis
| Gene | Enzyme | Function in Pathway |
|---|---|---|
| ceas | N2-(2-carboxyethyl)-arginine synthase | Catalyzes the initial condensation of L-arginine and glyceraldehyde-3-phosphate. nih.gov |
| bls | β-Lactam synthetase | Forms the β-lactam ring structure. nih.gov |
| cas2 | Clavaminate synthase 2 | A key enzyme in the formation of clavaminic acid. nih.gov |
| cad | Clavulanate-9-aldehyde reductase | Catalyzes the final reduction step to form clavulanic acid. slu.se |
| ccaR | Regulatory Gene | A positive regulator that controls the expression of early biosynthetic genes. nih.gov |
Innovative Analytical Methodologies for Comprehensive Characterization
The development of robust and efficient analytical methods is crucial for the quality control, characterization, and stability testing of amoxicillin-clavulanate combinations. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the simultaneous quantification of amoxicillin and potassium clavulanate in pharmaceutical formulations. unesp.brnih.gov
Recent innovations focus on developing stability-indicating HPLC methods that can separate and quantify the active ingredients from their degradation products and process-related impurities. nih.govresearchgate.net For instance, a single HPLC method using a triple gradient elution has been developed to successfully separate eighteen amoxicillin impurities and six potassium clavulanate impurities. nih.gov The identification of these impurities often requires advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which provides structural information on the unknown degradation products. nih.gov
Ultra-Performance Liquid Chromatography (U-PLC), often coupled with mass spectrometry (UPLC/MS), offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. unesp.brresearchgate.net These methods are particularly useful for analyzing complex biological matrices, such as plasma, for pharmacokinetic studies. researchgate.netnih.gov Other analytical techniques being explored include:
Diffuse Reflectance Near-Infrared (NIR) Spectroscopy: A rapid, non-destructive technique for the quality control of tablets, allowing for the simultaneous determination of active ingredients and water content. researchgate.net
Capillary Electrophoresis: An alternative separation technique that can be used for the analysis of amoxicillin. unesp.br
UV Spectrophotometry: A simple and cost-effective method for the simultaneous determination of amoxicillin and clavulanate in bulk drugs and formulations by measuring absorbance at different wavelengths. nih.gov
The development of these methods must adhere to international guidelines (ICH) for validation, ensuring they are specific, accurate, precise, and robust. nih.gov
Table 2: Comparison of Analytical Methodologies for Amoxicillin-Clavulanate Analysis
| Methodology | Principle | Key Advantages | Application |
|---|---|---|---|
| HPLC | Chromatographic separation based on polarity. | Robust, reproducible, widely available. unesp.brnih.gov | Routine quality control, assay, and impurity profiling. nih.govresearchgate.net |
| LC-MS | Separation by chromatography followed by mass-based detection. | High sensitivity and specificity, structural identification of impurities. nih.govresearchgate.net | Impurity identification, pharmacokinetic studies. nih.govnih.gov |
| U-HPLC / UPLC | Chromatography using smaller particles for higher efficiency. | Faster analysis, better resolution, lower solvent consumption. unesp.br | High-throughput screening, complex mixture analysis. unesp.br |
| NIR Spectroscopy | Measurement of near-infrared light absorption. | Rapid, non-destructive, no sample preparation. researchgate.net | At-line or online process monitoring, raw material identification. researchgate.net |
| UV Spectrophotometry | Measurement of light absorption in the UV-visible region. | Simple, inexpensive, fast. nih.gov | Basic quantification in simple matrices. nih.gov |
Research on Stability Enhancement for Optimized Pharmaceutical Development
A significant challenge in the pharmaceutical development of amoxicillin-clavulanate is the inherent instability of both compounds, particularly in aqueous solutions. Clavulanic acid is highly susceptible to hydrolysis, and its degradation can be catalyzed by amoxicillin itself. europeanpharmaceuticalreview.com Consequently, much research is focused on strategies to enhance the stability of the combination.
One major factor influencing stability is pH. Studies have shown that the degradation of both amoxicillin and clavulanate is pH-dependent, with improved stability observed at a pH close to 6.0. nih.gov Lowering the pH of intravenous solutions has been demonstrated to significantly extend the shelf-life of both components. nih.gov Temperature is another critical factor; storage at refrigerated temperatures (e.g., 2-8°C) dramatically slows the degradation rate compared to room temperature. nih.govresearchgate.net
Innovative formulation and administration strategies are being investigated to overcome stability issues. One promising approach for parenteral administration is the preparation and storage of amoxicillin and clavulanic acid in separate containers, to be combined only at the time of administration or infused simultaneously via a Y-site. nih.gov This separation prevents the catalytic degradation that occurs when they are mixed in a single solution, significantly extending their individual stability. nih.gov
For oral solid dosage forms, moisture protection is paramount. europeanpharmaceuticalreview.com Advanced coating technologies are being employed to create a robust barrier against environmental moisture, which can degrade the active ingredients and compromise the product's efficacy. europeanpharmaceuticalreview.com The use of dehumidified and temperature-controlled air during the tablet coating process is crucial. europeanpharmaceuticalreview.com Furthermore, high-barrier packaging, such as aluminum/aluminum (Alu/Alu) blisters, provides superior protection against moisture compared to standard packaging, ensuring the long-term stability and shelf-life of the tablets. researchgate.neteuropeanpharmaceuticalreview.com
Table 3: Impact of Temperature on the Stability of Amoxicillin and Clavulanic Acid in Separate Solutions
| Compound | Storage Temperature | Time to Retain 90% of Initial Concentration |
|---|---|---|
| Amoxicillin | 4°C | 80.3 hours nih.gov |
| 25°C | 24.8 hours nih.gov | |
| 37°C | 9.0 hours nih.gov | |
| Clavulanic Acid | 4°C | 152.0 hours nih.gov |
| 25°C | 26.0 hours nih.gov |
Q & A
Q. What analytical methods are recommended for quantifying amoxicillin and clavulanate in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry or UV detection is the gold standard. Key parameters include:
- Mobile phase composition : Sodium phosphate buffer (pH 4.4) is commonly used to stabilize clavulanate .
- Validation : Ensure linearity (e.g., 0.5–50 µg/mL for amoxicillin), precision (RSD < 2%), and recovery rates (90–120%) .
- Sample preparation : Dissolve tablets in water, filter, and dilute stepwise to avoid degradation .
Q. How should researchers assess the quality of amoxicillin-clavulanate formulations?
Follow pharmacopeial standards (e.g., USP):
- Content uniformity : Use HPLC to verify that amoxicillin and clavulanate levels fall within 90–120% of labeled claims .
- Dissolution testing : Ensure ≥85% of amoxicillin and ≥80% of clavulanate dissolve within 30 minutes using USP Apparatus 2 (paddle method) at 50 rpm . Statistical tools like one-way ANOVA and model-dependent approaches (e.g., Weibull model) can compare dissolution profiles .
Q. What methodologies are used for safety evaluation of amoxicillin-clavulanate?
- Genotoxicity : Conduct bacterial reverse mutation assays (Ames test) and mammalian micronucleus tests in rodents. reports negative results for these tests, supporting low toxicity .
- Pharmacokinetic (PK) safety : Monitor renal clearance in animal models, as clavulanate’s short half-life necessitates frequent dosing adjustments in impaired renal function .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic (PK) data between compartmental and non-compartmental analyses be resolved?
- Case example : Compartmental analysis reported higher AUC0–α for amoxicillin (26.81 vs. 23.33 µg·h/mL in non-compartmental) due to assumptions about drug distribution .
- Methodological recommendations : Use Bayesian hierarchical models to integrate both approaches, and validate with dense sampling (e.g., 10+ time points) to reduce variability .
Q. What challenges arise in designing bioequivalence (BE) studies for amoxicillin-clavulanate combinations?
- Clavulanate instability : Degradation during dissolution requires strict temperature control (25°C ± 0.5°C) and immediate analysis post-sampling .
- Regulatory criteria : Apply WHO guidelines for multisource generics, requiring 90% confidence intervals for AUC and Cmax to fall within 80–125% .
Q. How can dosing regimens be optimized for critically ill patients with augmented renal clearance (ARC)?
- PK/PD considerations : Increase amoxicillin doses to 90–120 mg/kg/day to account for accelerated clearance (e.g., ARC > 130 mL/min/1.73m²). Clavulanate’s short half-life (1–1.5 hours) may require more frequent administration (e.g., every 4–6 hours) .
- Monitoring : Use trough concentrations and Bayesian forecasting to individualize dosing .
Q. How do clavulanate concentrations affect MIC determination in antimicrobial susceptibility testing (AST)?
Q. What statistical approaches are suitable for analyzing clinical efficacy in H. pylori eradication studies?
- Example : In , amoxicillin outperformed amoxicillin-clavulanate (87.8% vs. 76.8% eradication, p < 0.05). Use logistic regression to adjust for covariates (e.g., clarithromycin resistance) and calculate cost-effectiveness ratios (C/E) .
- Power analysis : Ensure sample sizes ≥150 per group to detect 10% differences in eradication rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
